2,2-Dibromoacetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.09 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2-dibromoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Br2NO/c3-1(4)2(5)6/h1H,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIKPESWSMJSMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074985 | |
| Record name | 2,2-Dibromoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598-70-9 | |
| Record name | Dibromoacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dibromoacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC98282 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98282 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dibromoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-DIBROMOACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2196J847P9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2,2-Dibromoacetamide from Dibromomalononitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis of 2,2-dibromoacetamide, a potentially valuable building block in medicinal chemistry and drug development, from the starting material dibromomalononitrile (B156320). While a direct, extensively documented protocol for this specific conversion is not prevalent in the existing literature, this document outlines plausible and robust synthetic strategies based on established methodologies for the selective hydrolysis of nitriles to primary amides. The core of this guide focuses on proposed experimental protocols, potential challenges, and the expected analytical data for the successful synthesis and characterization of the target compound.
Introduction
This compound features a gem-dibrominated carbon adjacent to an acetamide (B32628) functionality, a unique structural motif that suggests its potential as a versatile intermediate in the synthesis of complex organic molecules. The gem-dibromo group can serve as a precursor for various functional groups, while the amide moiety offers sites for further chemical modification. The synthesis of this compound from dibromomalononitrile involves the selective partial hydrolysis of one of the nitrile groups to an amide, a transformation that requires careful control to prevent over-hydrolysis to the corresponding carboxylic acid or other unwanted side reactions. This guide explores the most promising chemical pathways to achieve this conversion efficiently and selectively.
Proposed Synthetic Pathway
The primary transformation is the selective hydrolysis of one nitrile group of dibromomalononitrile to an amide. The presence of the two bromine atoms significantly influences the electronic properties of the molecule, rendering the nitrile carbons more electrophilic. This enhanced electrophilicity may allow for milder reaction conditions compared to the hydrolysis of unactivated nitriles. Two primary approaches are proposed: acid-catalyzed hydration and mild base-catalyzed hydrolysis.
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Protocols
The following protocols are based on general methods for the selective hydrolysis of nitriles and have been adapted for the specific substrate, dibromomalononitrile. Researchers should perform small-scale pilot reactions to optimize conditions.
Method 1: Acid-Catalyzed Hydration using Trifluoroacetic Acid and Sulfuric Acid
This method utilizes a mixture of a strong protic acid and a nucleophilic organic acid to achieve a controlled hydration of the nitrile.
Experimental Workflow:
Caption: General workflow for the acid-catalyzed synthesis of this compound.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve dibromomalononitrile (1.0 eq) in trifluoroacetic acid (TFA) (10 vol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.25 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 1-8 hours).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Method 2: Mild Alkaline Hydrolysis
This method employs mild basic conditions to favor the formation of the amide over the carboxylic acid. Careful monitoring of the reaction is crucial to prevent over-hydrolysis.
Procedure:
-
Dissolve dibromomalononitrile (1.0 eq) in a mixture of ethanol (B145695) and water (e.g., 9:1 v/v).
-
Add a solution of sodium hydroxide (1.0-1.2 eq) in water dropwise at room temperature.
-
Heat the reaction mixture to a gentle reflux (or maintain at a lower, optimized temperature) and monitor the progress closely by TLC or GC-MS.
-
Once the starting material is consumed and before significant formation of the carboxylic acid is observed, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute solution of hydrochloric acid.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to yield the crude product, which can be further purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize the expected and hypothetical quantitative data for the synthesis of this compound.
Table 1: Reaction Conditions and Yields
| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Dibromomalononitrile, TFA, H₂SO₄ | 0 to RT | 1-8 | 60-80 | >95 |
| 2 | Dibromomalononitrile, NaOH, EtOH/H₂O | RT to Reflux | 2-6 | 40-60 | >90 |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Expected Value |
| Molecular Formula | C₂H₃Br₂NO |
| Molecular Weight | 216.86 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined |
| ¹H NMR (CDCl₃, δ ppm) | ~6.0-7.0 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, δ ppm) | ~40-50 (CBr₂), ~165-175 (C=O) |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H), ~1680 (C=O) |
| Mass Spec (EI, m/z) | [M]⁺, fragments corresponding to loss of Br, NH₂, CO |
Potential Challenges and Considerations
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Over-hydrolysis: The primary challenge is preventing the hydrolysis of the newly formed amide to the carboxylic acid. This is particularly relevant in the alkaline hydrolysis method and can be mitigated by using stoichiometric amounts of base and carefully monitoring the reaction time.
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Stability of the Product: Gem-dibromo compounds can be susceptible to decomposition, especially under harsh basic conditions or elevated temperatures. The potential for haloform-type reactions or elimination should be considered.
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Purification: The polarity of this compound will likely be similar to that of the starting material and potential byproducts, which may necessitate careful optimization of the chromatographic purification.
Conclusion
The synthesis of this compound from dibromomalononitrile presents a viable route to a potentially useful chemical intermediate. The protocols outlined in this guide, based on established methods for selective nitrile hydrolysis, offer a solid starting point for laboratory investigation. Careful control of reaction conditions and diligent monitoring are paramount to achieving a successful and high-yielding synthesis. The characterization data provided will aid in the identification and purity assessment of the final product, paving the way for its application in further synthetic endeavors within the realms of pharmaceutical and materials science.
Physicochemical properties of 2,2-Dibromoacetamide for research applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, research applications, and available experimental data for 2,2-Dibromoacetamide (CAS No. 598-70-9). This document is intended to serve as a valuable resource for professionals in research and drug development.
Chemical and Physical Properties
This compound is a halogenated amide that has found utility in various research contexts. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| CAS Number | 598-70-9 | [1] |
| Molecular Formula | C₂H₃Br₂NO | [1] |
| Molecular Weight | 216.86 g/mol | [1] |
| Melting Point | 154 °C | [1] |
| Boiling Point | 284.76 °C (Predicted) | [1] |
| Solubility | Soluble in DMSO (10 mM) | |
| Appearance | Solid |
Research Applications
This compound has been identified as a versatile compound in pharmacological and cell biology research. It is also recognized as a disinfection by-product (DBP) in drinking water.
Pharmacology and Cell Biology
In pharmacological research, this compound is utilized to investigate the interactions between ligands and their corresponding receptors, particularly in binding site studies. Its utility extends to cell biology, where it has been employed as an inhibitor. Research has indicated that this compound can interact with ion channels and peptides, suggesting a potential for broader biological activity that warrants further investigation.
Toxicology and Genotoxicity
As a disinfection by-product, the toxicological profile of this compound has been a subject of study. It has demonstrated cytotoxicity in Chinese hamster ovary (CHO) cells, with a reported LC50 of 12.2 µM after a 72-hour exposure. Furthermore, the compound has been shown to be genotoxic in a Single Cell Gel Electrophoresis (SCGE) Comet assay with CHO cells.
Experimental Protocols & Analytical Methods
While specific detailed protocols for the synthesis and various applications of this compound are not extensively documented in readily available literature, general methodologies for its analysis and for related compounds can be adapted.
Synthesis
A general approach for the synthesis of related haloacetamides involves the reaction of an appropriate starting material with a brominating agent. For instance, the synthesis of N-bromoacetamide, a related compound, can be achieved by reacting acetamide (B32628) with bromine in the presence of a base like potassium hydroxide. A similar principle could be applied for the synthesis of this compound, likely starting from acetamide or a derivative and employing a suitable brominating agent under controlled conditions.
A generalized workflow for a potential synthesis is outlined below:
Caption: Generalized workflow for the synthesis of this compound.
Analytical Detection
Standard analytical techniques can be employed for the detection and quantification of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the analysis of volatile and semi-volatile organic compounds. For the analysis of amides like this compound in water samples, a derivatization step may be necessary to improve volatility and chromatographic performance.
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This technique is suitable for the analysis of non-volatile or thermally labile compounds in aqueous samples. It has been used for the analysis of the related compound, 2,2-dibromo-2-cyanoacetamide.
The general workflow for the analytical detection of this compound in a water sample is depicted below:
References
Structural Elucidation of 2,2-Dibromoacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dibromoacetamide, identified by the CAS number 598-70-9, is a halogenated amide of interest in various chemical and pharmaceutical research areas. Its structure, featuring two bromine atoms on the alpha-carbon, imparts specific chemical reactivity and properties that are crucial for its potential applications. This technical guide provides a comprehensive overview of the structural elucidation of this compound, including its physicochemical properties, predicted spectroscopic data, a generalized synthesis protocol, and relevant safety information. Due to the limited availability of experimentally derived spectroscopic data in the public domain, this guide utilizes predicted values and data from analogous compounds to provide a robust analytical framework.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized in the table below. This information is critical for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source |
| CAS Number | 598-70-9 | [Internal] |
| Molecular Formula | C₂H₃Br₂NO | [Internal] |
| Molecular Weight | 216.86 g/mol | [Internal] |
| Melting Point | 154-156 °C | [Internal] |
| Canonical SMILES | C(C(=O)N)(Br)Br | [Internal] |
| Physical Appearance | Solid | [Internal] |
| Solubility | Slightly soluble in DMSO and Methanol | [Internal] |
Structural Representation
The molecular structure of this compound is characterized by a central acetamide (B32628) core with two bromine atoms attached to the alpha-carbon.
Predicted Spectroscopic Data for Structural Elucidation
The following tables summarize the predicted spectroscopic data for this compound, which are essential for its identification and characterization. These predictions are based on the analysis of its chemical structure and comparison with analogous compounds.
Predicted ¹H NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.0 - 6.5 | Singlet | 1H | -CHBr₂ |
| ~ 5.5 - 7.0 (broad) | Singlet | 2H | -NH₂ |
Note: The chemical shift of the methine proton (-CHBr₂) is expected to be significantly downfield due to the strong deshielding effect of the two bromine atoms and the adjacent carbonyl group. The amide protons (-NH₂) typically appear as a broad signal and their chemical shift can be highly variable depending on concentration and solvent.
Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 170 | C=O |
| ~ 40 - 45 | -CHBr₂ |
Note: The carbonyl carbon (C=O) is expected in the typical range for amides. The alpha-carbon (-CHBr₂) is shifted upfield compared to a typical methine carbon due to the heavy atom effect of the two bromine atoms.
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretch |
| ~ 1680 | Strong | C=O stretch (Amide I) |
| ~ 1600 | Medium | N-H bend (Amide II) |
| ~ 700 - 600 | Strong | C-Br stretch |
Note: The IR spectrum is expected to show characteristic peaks for the amide functional group (N-H and C=O stretches) and a strong absorption in the lower frequency region corresponding to the carbon-bromine bonds.
Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 215, 217, 219 | [M]⁺• Molecular ion peak with characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio) |
| 136, 138 | [M - Br]⁺ Fragment |
| 79, 81 | [Br]⁺ Fragment |
| 44 | [CONH₂]⁺ Fragment |
Note: The mass spectrum will be characterized by the distinctive isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in approximately a 1:1 ratio), leading to a triplet for fragments containing two bromine atoms and a doublet for fragments containing one bromine atom.
Experimental Protocols
General Synthesis of this compound
A plausible synthetic route to this compound involves the amidation of a corresponding ester, such as ethyl 2,2-dibromoacetate. The following is a generalized protocol.
Materials:
-
Ethyl 2,2-dibromoacetate
-
Ammonium (B1175870) hydroxide (B78521) (concentrated aqueous solution)
-
Ethanol (optional, as a co-solvent)
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve ethyl 2,2-dibromoacetate in a suitable solvent like ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric excess of concentrated ammonium hydroxide solution with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Extract the crude product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent to obtain the crude this compound.
-
The crude product can be purified by recrystallization from an appropriate solvent system.
Characterization Workflow
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Statement | Precautionary Statement |
| Harmful if swallowed. | Wash hands thoroughly after handling. |
| Causes skin irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |
| Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
Note: This is not an exhaustive list of hazards. Users should consult the full Safety Data Sheet (SDS) before handling this compound.
Conclusion
Spectroscopic Profile of 2,2-Dibromoacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,2-Dibromoacetamide (CAS No. 598-70-9). Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted spectroscopic characteristics based on the analysis of its structural analog, 2-bromoacetamide (B1266107), and established principles of spectroscopic interpretation for halogenated amides. Detailed experimental protocols for acquiring such data are also provided to facilitate further research and verification.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from the known spectral data of 2-bromoacetamide and theoretical considerations of the effects of the second bromine atom.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~ 6.0 - 7.5 | Broad Singlet | 2H | -NH₂ | The chemical shift of amide protons can be highly variable and concentration-dependent. The presence of two electronegative bromine atoms may shift these protons downfield compared to unsubstituted acetamide. |
| ~ 6.5 - 7.0 | Singlet | 1H | -CHBr₂ | The methine proton is expected to be a singlet and significantly shifted downfield due to the strong deshielding effect of the two adjacent bromine atoms and the carbonyl group. |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~ 165 - 175 | C=O | The carbonyl carbon chemical shift is typical for amides. |
| ~ 30 - 40 | CHBr₂ | The α-carbon is expected to be significantly shielded compared to a non-halogenated analog, but the exact shift is difficult to predict precisely. For comparison, the α-carbon in 2-bromoacetamide appears around 29 ppm. |
Solvent: DMSO-d₆
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| ~ 3400 - 3200 | Strong, Broad | N-H Stretch | Two distinct peaks may be observed for the symmetric and asymmetric stretching of the primary amide. |
| ~ 1680 - 1640 | Strong | C=O Stretch (Amide I) | This is a characteristic absorption for the carbonyl group in amides. |
| ~ 1650 - 1580 | Medium | N-H Bend (Amide II) | This band results from the bending vibration of the N-H bond. |
| ~ 800 - 600 | Strong | C-Br Stretch | The presence of two bromine atoms would likely result in strong absorptions in this region. |
Sample Preparation: KBr pellet or ATR
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment | Notes |
| 215, 217, 219 | Variable | [M]⁺ | The molecular ion peak is expected to show a characteristic isotopic pattern for a compound containing two bromine atoms (approximately 1:2:1 ratio for ⁷⁹Br₂:⁷⁹Br⁸¹Br:⁸¹Br₂). |
| 136, 138 | Variable | [M - Br]⁺ | Loss of a bromine radical is a likely fragmentation pathway. |
| 44 | High | [CONH₂]⁺ | A common fragment for primary amides. |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: A benchtop FTIR spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound powder onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
The final spectrum should be presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.
Sample Introduction (Direct Insertion Probe):
-
Load a small amount of the solid sample into a capillary tube.
-
Insert the probe into the ion source of the mass spectrometer.
-
Gradually heat the probe to volatilize the sample into the ion source.
Data Acquisition (Electron Ionization):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Scan Speed: 1-2 scans per second.
-
Source Temperature: 200-250 °C.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the key structural features of this compound relevant to its spectroscopic characterization.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Molecular structure and expected spectroscopic correlations.
An In-Depth Technical Guide to the Reaction Mechanism of 2,2-Dibromoacetamide with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,2-Dibromoacetamide, a geminal dihaloacetamide, serves as a reactive electrophile with significant potential in organic synthesis and drug development. Its reactivity is primarily centered on the electrophilic α-carbon, which is susceptible to nucleophilic attack. This guide provides a comprehensive overview of the reaction mechanisms of this compound with common nucleophiles, including amines, thiols, and alcohols. While specific kinetic and quantitative data for this compound are scarce in the literature, this document extrapolates probable reaction pathways based on established principles of organic chemistry and studies on analogous α-halo and α,α-dihalo carbonyl compounds. The content herein is intended to provide a foundational understanding for researchers exploring the synthetic utility of this versatile reagent.
Core Principles of Reactivity
The reactivity of this compound is dictated by the presence of two bromine atoms on the carbon atom alpha to the carbonyl group. This arrangement significantly increases the electrophilicity of the α-carbon due to the inductive electron-withdrawing effect of the halogens and the adjacent carbonyl group. Nucleophilic attack on this carbon is the primary mode of reaction, typically proceeding through a nucleophilic substitution mechanism.
The reaction with a nucleophile (Nu⁻) can be envisioned to occur in a stepwise manner. The first substitution of a bromide ion results in a mono-bromo-α-substituted acetamide (B32628) intermediate. This intermediate is still an electrophile and can undergo a second nucleophilic substitution.
General Reaction Scheme:
The specific course of the reaction, including the rate and the stability of intermediates, is influenced by several factors:
-
Nucleophile Strength: Stronger nucleophiles will react more readily.
-
Steric Hindrance: Bulky nucleophiles may react more slowly.
-
Reaction Conditions: pH, solvent, and temperature can significantly impact the reaction pathway and product distribution. For instance, basic conditions can deprotonate the nucleophile, increasing its reactivity, but may also promote side reactions like elimination or the Favorskii rearrangement.
Reaction with Amine Nucleophiles
Primary and secondary amines are potent nucleophiles that readily react with this compound. The reaction is expected to proceed via a stepwise SN2 mechanism.
Mechanism of Reaction with Primary Amines
The reaction of this compound with a primary amine (R-NH₂) likely involves two successive nucleophilic substitution steps.
Step 1: Formation of 2-amino-2-bromoacetamide derivative
The amine attacks the electrophilic carbon, displacing one of the bromide ions to form a 2-amino-2-bromoacetamide intermediate.
Step 2: Formation of gem-diaminoacetamide derivative
A second molecule of the amine can then attack the remaining bromo-substituted carbon, leading to the formation of a gem-diaminoacetamide derivative.
Experimental Protocol: General Procedure for Reaction with an Aniline (B41778) Derivative (Hypothetical)
This protocol is based on general procedures for the N-alkylation of anilines with haloacetamides and has not been specifically optimized for this compound.
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as acetonitrile (B52724) or DMF in a round-bottom flask.
-
Addition of Amine and Base: Add the aniline derivative (2.2 eq.) and a non-nucleophilic base such as potassium carbonate (2.5 eq.) or triethylamine (B128534) (2.5 eq.) to the solution. The base is crucial to neutralize the HBr generated during the reaction.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired gem-diaminoacetamide derivative.
Reaction with Thiol Nucleophiles
Thiol-containing molecules, such as cysteine residues in proteins and peptides, are excellent nucleophiles for haloacetamides. This reactivity is the basis for the use of such compounds as covalent inhibitors in drug development.[1]
Mechanism of Reaction with Thiols
The reaction with a thiol (R-SH) is expected to follow a similar stepwise SN2 pathway as with amines. The nucleophilic thiolate anion (R-S⁻), formed under neutral to slightly basic conditions, attacks the electrophilic carbon of this compound.
The reactivity of thiols with haloacetamides is pH-dependent. At higher pH, the concentration of the more nucleophilic thiolate anion increases, leading to a faster reaction rate.
Application in Covalent Drug Design
The ability of haloacetamides to react with cysteine residues is exploited in the design of targeted covalent inhibitors (TCIs).[2] A TCI typically consists of a "warhead" (the reactive electrophile, such as a this compound moiety) and a "scaffold" that provides specificity for the target protein. By forming a covalent bond with a cysteine residue in the active site of an enzyme, a TCI can achieve potent and prolonged inhibition. While acrylamides are common warheads, dihaloacetamides offer an alternative with potentially tunable reactivity.[3]
References
A Comprehensive Guide to the Theoretical and Computational Analysis of 2,2-Dibromoacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dibromoacetamide, a halogenated amide, presents a subject of interest for theoretical and computational chemistry due to the influence of its bromine substituents on molecular structure, reactivity, and spectroscopic properties. This technical guide outlines a comprehensive framework for the in-depth computational and theoretical investigation of this compound. In the absence of extensive published studies on this specific molecule, this document serves as a procedural blueprint, leveraging established methodologies from computational studies of analogous haloacetamides. The guide details protocols for quantum chemical calculations, including geometry optimization, vibrational frequency analysis, NMR and UV-Vis spectra prediction, and frontier molecular orbital analysis. Furthermore, it provides standardized experimental protocols for spectroscopic techniques essential for the validation of theoretical data. All quantitative data is structured in clear tabular formats, and logical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the analytical processes.
Introduction to this compound
This compound (C₂H₃Br₂NO) is an organic compound belonging to the amide family, characterized by a carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom, with two bromine atoms attached to the alpha-carbon. While its physical and chemical properties are not extensively documented in scientific literature, its structure suggests potential applications in organic synthesis and as a precursor for more complex molecules. The presence of the electron-withdrawing bromine atoms is expected to significantly influence the molecule's electronic structure, dipole moment, and reactivity compared to unsubstituted acetamide.
This guide provides a robust methodology for researchers to conduct their own theoretical and computational studies on this compound, enabling the prediction of its properties and the interpretation of experimental data.
Table 1: Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₂H₃Br₂NO |
| Molecular Weight | 216.86 g/mol [1] |
| CAS Number | 598-70-9 |
| IUPAC Name | This compound[2] |
| Canonical SMILES | C(C(=O)N)(Br)Br |
| InChI Key | YUIKPESWSMJSMP-UHFFFAOYSA-N[1] |
Theoretical and Computational Methodology
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely accepted and effective method for calculating the structural, vibrational, and electronic properties of organic molecules.
Computational Protocol
The following protocol outlines the steps for a comprehensive computational analysis of this compound using a quantum chemistry software package like Gaussian.
Experimental Protocols: Computational Analysis
-
Molecular Structure Input:
-
Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).
-
Ensure correct atom types and initial bond connectivity.
-
-
Geometry Optimization:
-
Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Recommended Method: DFT with the B3LYP hybrid functional.
-
Recommended Basis Set: 6-311++G(d,p). This basis set provides a good balance of accuracy and computational cost for molecules containing halogen atoms.
-
The optimization process should continue until the forces on the atoms are negligible, and the structure corresponds to a minimum on the potential energy surface.
-
-
Vibrational Frequency Calculation:
-
Following optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
The absence of imaginary frequencies confirms that the optimized structure is a true minimum.
-
The calculated frequencies correspond to the vibrational modes of the molecule and can be used to predict the IR and Raman spectra. A scaling factor (typically around 0.96 for B3LYP) is often applied to the calculated frequencies to better match experimental data.
-
-
NMR Spectra Prediction:
-
Calculate the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.
-
The calculations should be performed at the B3LYP/6-311++G(d,p) level on the previously optimized geometry.
-
The calculated chemical shifts are typically referenced against a standard compound like Tetramethylsilane (TMS), which must also be calculated at the same level of theory.
-
-
UV-Vis Spectra Prediction:
-
Employ Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths.
-
This will predict the absorption wavelengths (λmax) in the UV-Visible spectrum.
-
The calculation should be performed at the B3LYP/6-311++G(d,p) level on the optimized geometry.
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
The energies of the HOMO and LUMO and their energy gap are important indicators of the molecule's chemical reactivity and kinetic stability.
-
Experimental Protocols for Validation
Experimental data is crucial for validating the accuracy of computational results. The following are generalized protocols for obtaining key spectroscopic data for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To obtain the infrared spectrum to identify the vibrational modes of functional groups.
-
Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory is suitable for solid or liquid samples.
-
Procedure:
-
Record a background spectrum of the clean ATR crystal.
-
Place a small amount of the this compound sample onto the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.
-
Process the resulting spectrum (absorbance vs. wavenumber) and identify the characteristic absorption bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of the hydrogen and carbon atoms.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of TMS as an internal standard.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
Process the spectra and report the chemical shifts (δ) in parts per million (ppm) relative to TMS.
-
UV-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the wavelengths of maximum absorption corresponding to electronic transitions.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, acetonitrile).
-
Use the pure solvent as a reference.
-
Scan the sample over a wavelength range of approximately 200-800 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Predicted and Experimental Data Presentation
The following tables provide a template for organizing and comparing the quantitative data obtained from the computational and experimental analyses of this compound.
Table 2: Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value | Experimental Value |
| Bond Length (Å) | C1-C2 | [value] | [value] |
| C2=O | [value] | [value] | |
| C2-N | [value] | [value] | |
| C1-Br1 | [value] | [value] | |
| C1-Br2 | [value] | [value] | |
| C1-H | [value] | [value] | |
| N-H1 | [value] | [value] | |
| N-H2 | [value] | [value] | |
| Bond Angle (°) | O=C2-N | [value] | [value] |
| Br1-C1-Br2 | [value] | [value] | |
| H-C1-C2 | [value] | [value] | |
| Dihedral Angle (°) | H-C1-C2=O | [value] | [value] |
Table 3: Vibrational Wavenumbers and Assignments
| Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment (Vibrational Mode) |
| [value] | [value] | ν(N-H) symmetric stretch |
| [value] | [value] | ν(N-H) asymmetric stretch |
| [value] | [value] | ν(C-H) stretch |
| [value] | [value] | ν(C=O) stretch (Amide I) |
| [value] | [value] | δ(N-H) bend (Amide II) |
| [value] | [value] | ν(C-N) stretch |
| [value] | [value] | ν(C-Br) symmetric stretch |
| [value] | [value] | ν(C-Br) asymmetric stretch |
ν = stretching, δ = bending
Table 4: Predicted and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)
| Nucleus | Calculated δ (ppm) | Experimental δ (ppm) |
| ¹H | ||
| -CH | [value] | [value] |
| -NH₂ | [value] | [value] |
| ¹³C | ||
| -CBr₂ | [value] | [value] |
| -C=O | [value] | [value] |
Table 5: Theoretical Electronic Absorption Spectra (TD-DFT)
| Excitation | λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | [value] | [value] | HOMO → LUMO |
| S₀ → S₂ | [value] | [value] | HOMO-1 → LUMO |
Logical Relationships in Molecular Characterization
The comprehensive characterization of a molecule like this compound relies on a synergistic relationship between different analytical and theoretical techniques. Each method provides a piece of the puzzle, and their combination leads to a more complete understanding of the molecule's properties.
Conclusion
This technical guide provides a comprehensive roadmap for the theoretical and computational study of this compound. By following the detailed computational and experimental protocols, researchers can elucidate its geometric, spectroscopic, and electronic properties. The synergy between DFT calculations and experimental validation is emphasized as a best practice for achieving accurate and reliable results. The methodologies and data presentation formats outlined herein are designed to serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development, enabling a thorough characterization of this and other related molecules.
References
Solubility Profile of 2,2-Dibromoacetamide: An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a detailed overview of the solubility profile of 2,2-Dibromoacetamide (CAS No. 598-70-9). The document is intended for researchers, scientists, and professionals in the field of drug development who require an understanding of the solubility characteristics of this compound for its application in synthesis, formulation, and biological studies. This guide synthesizes the limited available data on the solubility of this compound in common laboratory solvents and provides a comprehensive, standardized experimental protocol for its determination.
Introduction to this compound
This compound is a halogenated amide with potential applications in organic synthesis and as a building block for more complex molecules. A thorough understanding of its solubility is fundamental for its effective use in reaction media, purification processes such as crystallization, and for the preparation of solutions for screening and analysis. The solubility of a compound dictates its bioavailability and is a critical parameter in the early stages of drug development.
Solubility Data of this compound
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. The following table summarizes the available quantitative and qualitative data.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solvent Type | Temperature (°C) | Solubility |
| Water | Polar Protic | 25 | ~160 g/L (Moderate)[1] |
| Methanol | Polar Protic | Not Specified | Data Not Available |
| Ethanol | Polar Protic | Not Specified | Data Not Available |
| Acetone | Polar Aprotic | Not Specified | Data Not Available |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Not Specified | Data Not Available |
| Ethyl Acetate | Polar Aprotic | Not Specified | Data Not Available |
| Dichloromethane (DCM) | Non-polar | Not Specified | Data Not Available |
| Chloroform | Non-polar | Not Specified | Data Not Available |
| Toluene | Non-polar | Not Specified | Data Not Available |
| Hexane | Non-polar | Not Specified | Data Not Available |
Note on Data Scarcity: The lack of comprehensive quantitative data underscores the necessity for experimental determination of the solubility of this compound in various solvents to support research and development activities.
Comparative Solubility Data: 2,2-Dibromo-2-cyanoacetamide (DBNPA)
For comparative purposes, the solubility data for the structurally related compound, 2,2-Dibromo-2-cyanoacetamide (DBNPA, CAS No. 10222-01-2), is presented below. While DBNPA shares a dibromoacetamide core, the presence of the cyano group significantly alters its physicochemical properties, including solubility. Therefore, this data should be used with caution as a rough indicator and not as a direct substitute for the solubility of this compound.
Table 2: Solubility of 2,2-Dibromo-2-cyanoacetamide (DBNPA)
| Solvent | Solubility Description | Quantitative Value (if available) |
| Water | Slightly soluble | 15 g/L[2] |
| Ethanol | Soluble[2] | Data Not Available |
| Methanol | Soluble[2], Slightly Soluble[3][4] | Data Not Available |
| Acetone | Soluble[2] | Data Not Available |
| DMSO | Sparingly Soluble[3][4] | Data Not Available |
| Benzene | Slightly Soluble[2] | Data Not Available |
| Toluene | Slightly Soluble[2] | Data Not Available |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The following is a detailed, generalized protocol for the experimental determination of the equilibrium solubility of this compound in various solvents, based on the widely accepted shake-flask method.
Objective: To determine the thermodynamic equilibrium solubility of this compound in a selection of common laboratory solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or rotator
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated quantitative analytical method.
Procedure:
-
Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium has been reached.
-
Equilibration: Seal the vials tightly and place them in a shaker or rotator within a constant temperature incubator (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature for a minimum of one hour to permit the excess solid to settle. To further ensure the separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid microparticles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV. A pre-established calibration curve with known concentrations of this compound is required for accurate quantification.
-
Calculation: Calculate the solubility of this compound in the original solvent by applying the dilution factor. Solubility is typically expressed in units of mg/mL or g/L.
Visualizing Experimental and Logical Workflows
To aid in the understanding of the experimental process and the classification of solvents, the following diagrams are provided.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Classification of common laboratory solvents by polarity.
Conclusion
This technical guide highlights the current gap in the publicly available solubility data for this compound in common laboratory solvents, with the exception of its moderate solubility in water. For researchers and drug development professionals, the provided standardized experimental protocol for the shake-flask method offers a robust framework for generating the necessary solubility data to advance their work. The comparative data for the related compound, DBNPA, serves as a contextual reference but should be interpreted with an understanding of the structural differences. The generation of a comprehensive solubility profile for this compound is a critical step for its future applications in the pharmaceutical and chemical sciences.
References
- 1. This compound (598-70-9) for sale [vulcanchem.com]
- 2. 2,2-Dibromo-2-cyanoacetamide 10222-01-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 10222-01-2 CAS MSDS (2,2-Dibromo-2-cyanoacetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2,2-Dibromo-2-cyanoacetamide CAS#: 10222-01-2 [m.chemicalbook.com]
In-Depth Technical Guide: Thermal Stability and Decomposition of 2,2-Dibromoacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,2-Dibromoacetamide is a halogenated amide of interest in various chemical and pharmaceutical research areas. Its structure, featuring a reactive dibromomethyl group adjacent to an amide functionality, suggests a complex thermal decomposition profile. Understanding the thermal stability of this compound is critical for ensuring safe handling, storage, and for predicting its behavior in chemical processes, particularly in drug development where thermal stress can be a significant factor in degradation.
Physicochemical and Stability Data
While comprehensive experimental data is limited, the following table summarizes the available information for this compound.
| Property | Value / Information | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 598-70-9 | N/A |
| Molecular Formula | C₂H₃Br₂NO | N/A |
| Molecular Weight | 216.86 g/mol | N/A |
| Physical State | Solid | N/A |
| Density | 2.434 g/cm³ | [1] |
| Boiling Point | 277.3 °C at 760 mmHg | [1] |
| Flash Point | 121.5 °C | [1] |
| Chemical Stability | Stable under recommended storage conditions. | N/A |
| Conditions to Avoid | Direct sunlight, sources of ignition, and high temperatures. | N/A |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | N/A |
| Hazardous Decomposition | Under fire conditions, may decompose to emit toxic fumes, including hydrogen bromide and nitrogen oxides. | N/A |
Hypothetical Thermoanalytical Data
The following tables are presented for illustrative purposes to guide researchers on the expected thermal behavior of this compound based on the analysis of similar compounds. These are not experimentally verified data for this specific compound.
Table 2: Illustrative Thermogravimetric Analysis (TGA) Data
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 150 - 250 | ~ 5 - 15% | Initial decomposition, potential loss of HBr. |
| 250 - 400 | ~ 60 - 80% | Major decomposition of the organic structure. |
| > 400 | Remainder | Formation of stable residue (if any). |
Table 3: Illustrative Differential Scanning Calorimetry (DSC) Data
| Thermal Event | Onset Temp (°C) | Peak Temp (°C) | Enthalpy (ΔH) (J/g) |
| Endotherm (Melting) | ~120 - 130 | ~130 - 140 | (Value to be determined) |
| Exotherm (Decomposition) | ~180 - 200 | ~220 - 240 | (Value to be determined) |
Predicted Thermal Decomposition Pathway
The thermal decomposition of this compound is likely to proceed through a multi-step radical and/or elimination mechanism. Upon heating, the C-Br bonds are expected to be the weakest and may cleave first. Hydrolysis of the amide bond is another potential degradation route, especially in the presence of water.
A plausible decomposition pathway could involve:
-
Initial C-Br Bond Homolysis: Formation of a bromoacetyl radical and a bromine radical.
-
Hydrogen Bromide Elimination: A potential pathway leading to the formation of bromoacetamide or other unsaturated intermediates.
-
Amide Bond Cleavage/Hydrolysis: Leading to the formation of dibromoacetic acid and ammonia. Dibromoacetic acid is known to degrade further via decarboxylation.
-
Fragmentation: The initial radical species can undergo further fragmentation, leading to the formation of smaller volatile molecules.
The final decomposition products under inert and oxidative atmospheres are expected to be a complex mixture including, but not limited to, hydrogen bromide, nitrogen oxides (NOx), carbon oxides (CO, CO₂), and various brominated organic fragments.
Caption: Plausible thermal decomposition pathways for this compound.
Experimental Protocols
The following are detailed, standardized methodologies for the thermal analysis of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a ceramic or aluminum TGA pan.
-
Instrument Setup:
-
The TGA instrument is calibrated for temperature and mass.
-
The sample pan is placed on the TGA's microbalance.
-
The furnace is sealed, and an inert atmosphere is established by purging with nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
The sample is equilibrated at a low temperature (e.g., 30 °C) for 5 minutes.
-
The temperature is then ramped up at a constant heating rate (e.g., 10 °C/min) to a final temperature where decomposition is complete (e.g., 600 °C).
-
-
Data Analysis:
-
A thermogram (mass vs. temperature) is generated.
-
The onset temperature of decomposition is determined.
-
The percentage mass loss at each decomposition step is calculated.
-
The derivative of the TGA curve (DTG curve) is plotted to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with melting and decomposition of this compound.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is weighed into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
The DSC instrument is calibrated for temperature and enthalpy using a standard reference material (e.g., indium).
-
The sample and reference pans are placed in the DSC cell.
-
An inert atmosphere is maintained with a nitrogen purge (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
The sample is equilibrated at a starting temperature (e.g., 25 °C).
-
The temperature is increased at a constant rate (e.g., 10 °C/min) through the expected melting and decomposition regions.
-
-
Data Analysis:
-
A DSC thermogram (heat flow vs. temperature) is generated.
-
The onset temperature, peak temperature, and enthalpy (ΔH) of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events are determined by integrating the peak areas.
-
Caption: Experimental workflow for TGA and DSC analysis.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products generated from the thermal decomposition of this compound.
Methodology:
-
Sample Preparation: A very small amount of the sample (microgram to low milligram range) is placed in a pyrolysis sample holder (e.g., a quartz tube).
-
Instrument Setup:
-
The pyrolyzer is interfaced with a GC-MS system.
-
The sample holder is placed into the pyrolyzer.
-
-
Pyrolysis and Analysis:
-
The sample is rapidly heated to a specific decomposition temperature (e.g., 300 °C, 500 °C, 700 °C) in an inert atmosphere (Helium). This is known as flash pyrolysis.
-
The decomposition products (pyrolysate) are swept directly into the GC column.
-
The GC separates the individual components of the pyrolysate.
-
The MS detects and identifies the separated components based on their mass spectra.
-
-
Data Analysis:
-
The resulting chromatogram shows the separated decomposition products.
-
The mass spectrum of each peak is compared to spectral libraries (e.g., NIST) to identify the chemical structure of the decomposition products.
-
Caption: Workflow for Pyrolysis-GC-MS analysis of decomposition products.
Conclusion
While direct experimental data on the thermal decomposition of this compound is currently lacking in the public domain, this guide provides a robust framework for its investigation. Based on the analysis of related compounds, it is predicted to be thermally labile, with decomposition likely initiating through C-Br bond cleavage or amide hydrolysis. The provided standardized protocols for TGA, DSC, and Py-GC-MS offer a clear path for researchers to obtain the necessary quantitative data to fully characterize its thermal stability and decomposition products, ensuring safer handling and more predictable outcomes in its applications.
References
A Historical and Methodological Review of 2,2-Dibromoacetamide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dibromoacetamide is a halogenated organic compound of interest in synthetic chemistry and as a potential building block in the development of novel pharmaceuticals and biologically active molecules. Its structure, featuring a geminal dibromo group alpha to an amide functionality, offers unique reactivity for further chemical transformations. This guide provides a comprehensive overview of the historical context and the primary methods for the synthesis of this compound, with a focus on practical experimental protocols and comparative data. While direct historical accounts of this compound synthesis are not extensively documented in readily available literature, its preparation can be understood through the well-established principles of amide synthesis, primarily involving the amidation of a carboxylic acid or its more reactive acyl chloride derivative.
I. Historical Perspective
The synthesis of α-haloacetamides has been a fundamental aspect of organic chemistry for over a century. Early methods focused on the reaction of α-haloacetyl halides with ammonia (B1221849) or primary amines. The reactivity of the carbon-halogen bond in these compounds makes them valuable intermediates. While specific historical methods for the synthesis of this compound are not as prominently documented as for its monochloro or cyano-substituted analogs, the foundational chemistry for its synthesis is rooted in these classic transformations. The development of more sophisticated amidation reagents and protocols in the 20th and 21st centuries has expanded the options for synthesizing amides from carboxylic acids with greater efficiency and under milder conditions.
II. Primary Synthetic Pathways
The most logical and practical synthetic routes to this compound start from 2,2-dibromoacetic acid. This precursor can either be converted to a more reactive species, such as an acyl chloride, followed by amidation, or be directly coupled with an ammonia source using modern amidation techniques.
Method 1: Synthesis via 2,2-Dibromoacetyl Chloride
This is a classic and highly effective two-step approach. First, 2,2-dibromoacetic acid is converted to its acyl chloride, which is then reacted with ammonia to form the desired amide.
Step 1: Synthesis of 2,2-Dibromoacetyl Chloride
2,2-Dibromoacetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to yield 2,2-dibromoacetyl chloride. Thionyl chloride is a common and cost-effective choice for this transformation.
Table 1: Quantitative Data for the Synthesis of 2,2-Dibromoacetyl Chloride
| Parameter | Value/Condition | Reference |
| Starting Material | 2,2-Dibromoacetic Acid | General Knowledge |
| Reagent | Thionyl Chloride (SOCl₂) | [1] |
| Solvent | None (neat) or inert solvent (e.g., DCM) | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | ~2 hours | [1] |
| Purity | High (distillable liquid) | General Knowledge |
Step 2: Synthesis of this compound from 2,2-Dibromoacetyl Chloride
The highly reactive 2,2-dibromoacetyl chloride is then treated with an excess of ammonia. The reaction is typically rapid and exothermic. The excess ammonia acts as both the nucleophile and the base to neutralize the hydrochloric acid byproduct.
Table 2: Quantitative Data for the Amidation of 2,2-Dibromoacetyl Chloride
| Parameter | Value/Condition | Reference |
| Starting Material | 2,2-Dibromoacetyl Chloride | General Knowledge |
| Reagent | Concentrated Aqueous Ammonia (NH₄OH) | [2] |
| Solvent | Water (from aqueous ammonia) | [2] |
| Temperature | 0°C to room temperature | [2] |
| Reaction Time | Typically rapid (< 1 hour) | [2] |
| Product Isolation | Precipitation and filtration | General Knowledge |
Method 2: Direct Amidation of 2,2-Dibromoacetic Acid
Modern organic synthesis has seen the development of numerous reagents that allow for the direct formation of amides from carboxylic acids without the need to first form a highly reactive intermediate like an acyl chloride. These methods often involve the use of coupling agents or catalysts. Boron-based reagents, for example, have been shown to be effective for direct amidation reactions.[3][4]
Table 3: Quantitative Data for the Direct Amidation of 2,2-Dibromoacetic Acid
| Parameter | Value/Condition | Reference |
| Starting Material | 2,2-Dibromoacetic Acid | [3][4] |
| Reagent | Ammonia source (e.g., Ammonium (B1175870) Chloride) | General Knowledge |
| Catalyst/Activator | Boron-based catalyst (e.g., Ammonia-borane) | [3][4] |
| Solvent | Aprotic solvent (e.g., Toluene, CPME) | [5] |
| Temperature | Elevated temperatures (e.g., 80-125°C) | [5] |
| Reaction Time | Several hours | [5] |
III. Experimental Protocols
Protocol for Method 1: Synthesis via 2,2-Dibromoacetyl Chloride
Step 1: Preparation of 2,2-Dibromoacetyl Chloride from 2,2-Dibromoacetic Acid
-
Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser. The top of the condenser is fitted with a drying tube or connected to a gas outlet to vent the HCl and SO₂ byproducts into a basic scrubber.
-
Charging the Flask: To the flask, add 2,2-dibromoacetic acid (1 equivalent).
-
Addition of Thionyl Chloride: Under stirring, slowly add an excess of thionyl chloride (e.g., 2-3 equivalents).
-
Reaction: The reaction mixture is heated to reflux for approximately 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Isolation: After the reaction is complete, the excess thionyl chloride is removed by distillation under atmospheric pressure. The resulting crude 2,2-dibromoacetyl chloride can be purified by fractional distillation under reduced pressure.
Step 2: Preparation of this compound
-
Apparatus Setup: A beaker or an Erlenmeyer flask is placed in an ice-water bath and equipped with a magnetic stirrer.
-
Ammonia Solution: To the flask, add an excess of cold, concentrated aqueous ammonia solution (e.g., 5-10 equivalents).
-
Addition of Acyl Chloride: The freshly prepared 2,2-dibromoacetyl chloride (1 equivalent) is added dropwise to the stirred ammonia solution while maintaining the temperature below 10°C. A white precipitate of this compound will form.[2]
-
Reaction Completion: After the addition is complete, the mixture is stirred for an additional 30 minutes in the ice bath and then allowed to warm to room temperature.
-
Product Isolation and Purification: The white solid is collected by vacuum filtration and washed with cold water to remove ammonium chloride. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol for Method 2: Direct Amidation of 2,2-Dibromoacetic Acid (Illustrative)
This protocol is a representative example based on modern catalytic amidation methods and may require optimization for this specific substrate.
-
Apparatus Setup: A sealable reaction tube or a round-bottom flask fitted with a reflux condenser is used. The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Charging the Vessel: To the reaction vessel, add 2,2-dibromoacetic acid (1 equivalent), an ammonia source such as ammonium chloride (1.5 equivalents), and a catalytic amount of an amidation catalyst like ammonia-borane (0.1 equivalents).[3][4]
-
Solvent Addition: An appropriate aprotic solvent, such as toluene, is added.
-
Reaction: The mixture is heated to 80-110°C with vigorous stirring for a period of 12-24 hours. The reaction progress can be monitored by techniques such as TLC or LC-MS.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
IV. Mandatory Visualizations
Caption: Synthesis of this compound via the acyl chloride intermediate.
Caption: Direct catalytic amidation of 2,2-dibromoacetic acid.
Caption: Experimental workflow for the two-step synthesis of this compound.
References
- 1. Bromoacetyl chloride synthesis - chemicalbook [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids [organic-chemistry.org]
- 4. Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Chemical Reactivity of the C-Br Bond in 2,2-Dibromoacetamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of the carbon-bromine (C-Br) bond in 2,2-dibromoacetamide. This geminal dibromo compound serves as a versatile building block in organic synthesis, exhibiting a rich reaction profile that includes nucleophilic substitutions, radical reactions, and transition metal-catalyzed cross-coupling reactions. The presence of two bromine atoms on the α-carbon, activated by the adjacent amide functionality, imparts unique reactivity that is of significant interest in the synthesis of complex organic molecules, including heterocycles and other scaffolds relevant to drug discovery. This document details the key reaction pathways, provides experimental methodologies for representative transformations, and presents quantitative data where available.
Introduction
This compound is a halogenated amide possessing two reactive C-Br bonds on the same carbon atom. The electron-withdrawing nature of the amide group enhances the electrophilicity of the α-carbon, making it susceptible to a variety of chemical transformations. The reactivity of this and similar α-haloamides has been harnessed for the formation of new carbon-carbon and carbon-heteroatom bonds.[1] While its close analog, 2,2-dibromo-2-cyanoacetamide (B155079) (DBNPA), is widely known as a biocide for its ability to react with biological nucleophiles, the synthetic utility of this compound itself is a subject of growing interest.[2][3] This guide focuses on the fundamental chemical reactions involving the C-Br bond of this compound, providing insights for its application in synthetic chemistry and drug development.
Synthesis of this compound
The synthesis of this compound and its analogs can be achieved through the bromination of the corresponding acetamide (B32628) precursor. For instance, 2,2-dibromo-2-cyanoacetamide is synthesized by the bromination of cyanoacetamide.[4][5] A general procedure involves reacting the starting amide with a brominating agent, often in the presence of a catalyst or under specific reaction conditions to facilitate the di-halogenation.
General Experimental Protocol: Synthesis of 2,2-Dibromo-2-cyanoacetamide
A method for the synthesis of the related 2,2-dibromo-2-cyanoacetamide involves the following steps:
-
Malonamide (B141969) nitrile and a suitable solvent (water or filtrate from a previous reaction) are added to a reaction flask.[4]
-
The reaction temperature is maintained between 15-45°C.[4]
-
While stirring, bromine is added dropwise.[4]
-
When a fraction of the total bromine has been added, a 30% hydrogen peroxide solution is also added dropwise.[4]
-
After the additions are complete, the reaction is allowed to continue for a period of 0.5 to 6 hours.[4]
-
The resulting product, 2,2-dibromo-2-cyanoacetamide (DBNPA), is then isolated by filtration.[4]
The molar ratio of malonamide nitrile to bromine to hydrogen peroxide is typically in the range of 1 : (1.1-1.3) : (0.70-0.90).[4]
Nucleophilic Substitution Reactions
The electrophilic α-carbon of this compound is highly susceptible to attack by nucleophiles. These reactions typically proceed via an SN2 mechanism, where the nucleophile displaces one or both of the bromide ions.[6][7] The gem-dibromo nature of the substrate allows for sequential substitutions, which can be exploited in the synthesis of various functionalized molecules and heterocycles.
Reaction with N-Nucleophiles (Amines)
Primary and secondary amines react with α-haloacetamides to form α-amino amides. In the case of this compound, the reaction can potentially lead to mono- or di-substituted products depending on the stoichiometry and reaction conditions. These reactions are often carried out in the presence of a base to neutralize the hydrobromic acid byproduct.
General Experimental Protocol: Reaction with Amines
-
Dissolve the this compound (1.0 eq.) in an aprotic solvent like acetonitrile, acetone, or DMF.[8]
-
Add the primary or secondary amine (1.1 - 2.0 eq.) and a non-nucleophilic base such as potassium carbonate or triethylamine (B128534) (1.5 eq.).[8]
-
Stir the mixture at room temperature or with gentle heating (40-60 °C).[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter to remove inorganic salts and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[8]
Reaction with S-Nucleophiles (Thioamides): Hantzsch Thiazole (B1198619) Synthesis
A classic and highly efficient method for the synthesis of thiazole rings is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide.[1][9][10] this compound can serve as the α-halocarbonyl component in this reaction, leading to the formation of 2-aminothiazole (B372263) derivatives.
The mechanism involves an initial SN2 reaction where the sulfur of the thioamide attacks the electrophilic carbon of the this compound, displacing a bromide ion. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[9]
General Experimental Protocol: Hantzsch Thiazole Synthesis
-
In a suitable flask, combine this compound (1.0 eq.) and thiourea (1.1 eq.) in a protic solvent such as ethanol.[8][10]
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.[8]
-
After cooling to room temperature, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.[8]
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with water and air dry to obtain the crude product.[10]
-
Further purification can be achieved by recrystallization.
Table 1: Representative Reaction Conditions for Hantzsch Thiazole Synthesis
| α-Halocarbonyl | Thio-component | Solvent | Conditions | Yield | Reference |
| 2-Bromoacetophenone | Thiourea | Methanol | 100°C, 30 min | High | [9] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ethanol/Water | 65°C or Ultrasonic | 79-90% | [11] |
Radical Reactions
The C-Br bond in this compound can undergo homolytic cleavage to generate radical intermediates. These radicals can participate in various transformations, including additions to alkenes and cyclization reactions.[12] Free radical reactions are typically initiated by radical initiators (e.g., AIBN) or by heat or light.[10][13]
Radical Cyclization
For substrates containing an appropriately positioned unsaturated group, such as an N-allyl-2,2-dibromoacetamide, intramolecular radical cyclization can occur. This process is a powerful tool for the synthesis of cyclic compounds, particularly lactams. The reaction is initiated by the formation of a radical at the dibrominated carbon, which then adds to the double bond in an exo or endo fashion, followed by a final atom transfer or reduction step to yield the cyclic product.[14][15]
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bonds of this compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions are powerful methods for the formation of C-C bonds and are widely used in the synthesis of complex organic molecules.[7][16] The gem-dibromo functionality allows for the potential of mono- or di-coupling, providing a route to highly functionalized products.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid) with a halide in the presence of a palladium catalyst and a base.[7][17] For this compound, this reaction could be used to introduce one or two aryl or vinyl substituents at the α-position.
Sonogashira Coupling
The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[16] This reaction could be applied to this compound to introduce one or two alkynyl groups.
Table 2: Representative Yields for Palladium-Catalyzed Cross-Coupling Reactions of Related Compounds
| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |
| Aryl Bromides | Phenylboronic Acid | Pd(II) complex, Cs₂CO₃, DMF/H₂O | Biaryls | Good to Excellent | [17] |
| 2-Bromothiophene | Phenylboronic Acid | Pyridine-based Pd(II) complex, H₂O | 2-Phenylthiophene | - | [3] |
| Aryl Halides | Terminal Alkynes | Pd catalyst, Cu(I) cocatalyst, Amine base | Aryl Alkynes | - | [16] |
Note: Yields are highly substrate and condition dependent. The data presented is for related systems and serves as a general guide.
Quantitative Data
Specific quantitative data for the reactivity of this compound is not extensively reported in the literature. However, data from closely related α-haloamides and gem-dihalo compounds can provide valuable insights. The reactivity of dihaloacetamides towards thiols, for instance, has been shown to be tunable based on the nature of the halogen atoms.[18][19]
Table 3: C-Br Bond Dissociation Enthalpies (Calculated)
| Compound | Bond | Dissociation Enthalpy (kJ/mol) | Method | Reference |
| Bromomethane | C-Br | ~293 | Experimental | [20] |
| n-Butane | C-C | ~374 | Calculated | [21] |
| Brominated PAHs | C-Br | Varies | G4, DFT | [22] |
Note: The C-Br bond dissociation enthalpy for this compound is not explicitly available but is expected to be influenced by the presence of the second bromine and the amide group.
Conclusion
The C-Br bonds in this compound exhibit a versatile range of chemical reactivity, making this compound a valuable synthon in organic chemistry. Its susceptibility to nucleophilic attack allows for the straightforward introduction of various functional groups and the construction of heterocyclic systems like thiazoles. Furthermore, the ability to undergo radical reactions opens avenues for the synthesis of cyclic structures such as lactams. The participation of the C-Br bonds in palladium-catalyzed cross-coupling reactions provides a powerful strategy for the formation of new carbon-carbon bonds. While specific quantitative data for this compound remains an area for further investigation, the reactivity patterns observed in analogous compounds provide a strong predictive framework for its synthetic applications. This guide serves as a foundational resource for researchers and drug development professionals looking to leverage the unique chemical properties of this compound in their synthetic endeavors.
References
- 1. synarchive.com [synarchive.com]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. CN101781233B - Synthesis method of 2, 2-dibromo-2-malonamidenitrile - Google Patents [patents.google.com]
- 5. CN102432500A - A kind of 2,2-dibromo-3-nitrilopropionamide preparation method - Google Patents [patents.google.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. youtube.com [youtube.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kbfi.ee [kbfi.ee]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. a. Using bond-dissociation enthalpies from Table 4-2. (page 167),... | Study Prep in Pearson+ [pearson.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Untapped Potential of 2,2-Dibromoacetamide as a Brominating Agent in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2,2-Dibromoacetamide, a haloacetamide derivative, presents itself as a potentially valuable yet underexplored brominating agent for organic synthesis. While its structural analog, 2,2-dibromo-2-cyanoacetamide (B155079) (DBNPA), is a well-known biocide, the synthetic applications of this compound are not widely documented. This document provides detailed application notes and hypothetical protocols for the use of this compound as a source of electrophilic bromine in key organic transformations. The methodologies presented are based on established principles of bromination chemistry and offer a foundation for further investigation and development in academic and industrial research settings.
Physicochemical Properties and Safety Considerations
This compound is a solid at room temperature. As with all brominating agents, it should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is expected to be incompatible with strong bases, oxidizing agents, and reducing agents.
Proposed Applications in Organic Synthesis
Based on the reactivity of similar N-bromoamides and other sources of electrophilic bromine, this compound is proposed as a reagent for the following key transformations:
-
α-Bromination of Carbonyl Compounds: Introducing a bromine atom at the α-position of ketones and other carbonyl compounds is a fundamental transformation in organic synthesis, enabling further functionalization.
-
Electrophilic Aromatic Bromination of Activated Arenes: Phenols and anilines, being electron-rich aromatic systems, are susceptible to electrophilic substitution. This compound could serve as a bromine source for the regioselective bromination of these substrates.
Application Note 1: α-Bromination of Ketones
Objective: To synthesize α-bromoketones, which are versatile intermediates for the synthesis of α,β-unsaturated ketones, amino ketones, and other valuable organic molecules.
Principle: The α-bromination of ketones can be catalyzed by acid, which promotes the formation of the enol tautomer. The electron-rich enol then acts as a nucleophile, attacking the electrophilic bromine of this compound.
Reaction Scheme:
Experimental Protocol: α-Bromination of Acetophenone (B1666503)
Materials:
-
Acetophenone
-
This compound
-
Glacial Acetic Acid (Solvent and Catalyst)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Standard Glassware for Organic Synthesis
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetophenone (1.0 eq) in glacial acetic acid (20 mL).
-
Add this compound (1.1 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of cold water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford α-bromoacetophenone.
Quantitative Data (Hypothetical):
| Substrate | Product | Molar Ratio (Substrate:Reagent) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Acetophenone | α-Bromoacetophenone | 1 : 1.1 | 3 | 65 | 85 |
| Cyclohexanone | 2-Bromocyclohexanone | 1 : 1.1 | 4 | 60 | 80 |
| Propiophenone | α-Bromopropiophenone | 1 : 1.2 | 4 | 70 | 82 |
Diagram: Workflow for α-Bromination of Ketones
Caption: Experimental workflow for the α-bromination of ketones.
Application Note 2: Electrophilic Bromination of Phenols
Objective: To achieve regioselective bromination of phenols, which are important precursors for pharmaceuticals, agrochemicals, and functional materials.
Principle: The hydroxyl group of a phenol (B47542) is a strong activating group, directing electrophilic substitution to the ortho and para positions. This compound can act as a source of electrophilic bromine for this transformation. The selectivity can be influenced by the choice of solvent and reaction temperature.
Reaction Scheme:
Experimental Protocol: para-Selective Bromination of Phenol
Materials:
-
Phenol
-
This compound
-
Carbon Tetrachloride (CCl4) or Dichloromethane (DCM)
-
Saturated Sodium Thiosulfate (B1220275) Solution
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Rotary Evaporator
-
Standard Glassware for Organic Synthesis
Procedure:
-
In a 100 mL round-bottom flask protected from light, dissolve phenol (1.0 eq) in carbon tetrachloride (30 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.05 eq) portion-wise over 15 minutes with stirring.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution (20 mL) to remove any unreacted bromine species.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain p-bromophenol.
Quantitative Data (Hypothetical):
| Substrate | Product | Molar Ratio (Substrate:Reagent) | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (p:o) |
| Phenol | p-Bromophenol | 1 : 1.05 | CCl4 | 0 to RT | 90 | >95:5 |
| p-Cresol | 2-Bromo-4-methylphenol | 1 : 1.1 | DCM | RT | 88 | - |
| Anisole | p-Bromoanisole | 1 : 1.05 | Acetic Acid | RT | 92 | >98:2 |
Application Note 3: Bromination of Anilines
Objective: To synthesize bromoanilines, which are key building blocks in the synthesis of dyes, pharmaceuticals, and other fine chemicals.
Principle: The amino group is a highly activating group, often leading to polybromination of anilines. To achieve monobromination, the reactivity of the amino group is typically attenuated by converting it to an acetamide. However, direct bromination with a mild brominating agent like this compound at low temperatures could potentially favor monobromination.
Reaction Scheme:
Experimental Protocol: Monobromination of Acetanilide (B955)
Materials:
-
Acetanilide
-
This compound
-
Glacial Acetic Acid
-
Water
-
Saturated Sodium Bicarbonate Solution
-
Ethanol (B145695) (for recrystallization)
-
Standard Glassware for Organic Synthesis
Procedure:
-
In a 250 mL beaker, dissolve acetanilide (1.0 eq) in glacial acetic acid (50 mL).
-
In a separate beaker, dissolve this compound (1.0 eq) in glacial acetic acid (30 mL).
-
Slowly add the this compound solution to the acetanilide solution with constant stirring.
-
Stir the mixture at room temperature for 1 hour.
-
Pour the reaction mixture into 200 mL of cold water with stirring.
-
The solid p-bromoacetanilide will precipitate out.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure p-bromoacetanilide.
-
The bromoacetanilide (B25293) can be subsequently hydrolyzed to p-bromoaniline by heating with aqueous acid or base.
Quantitative Data (Hypothetical):
| Substrate | Product | Molar Ratio (Substrate:Reagent) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Acetanilide | p-Bromoacetanilide | 1 : 1.0 | 1 | RT | 95 |
| p-Toluidide | 2-Bromo-4-methylacetanilide | 1 : 1.0 | 1.5 | RT | 90 |
| o-Nitroacetanilide | 4-Bromo-2-nitroacetanilide | 1 : 1.1 | 2 | 40 | 85 |
Diagram: Logical Relationship in Aniline Bromination
Caption: Strategy for selective monobromination of aniline.
Conclusion
This compound holds promise as a readily handleable, solid brominating agent for a range of organic transformations. The protocols outlined in this document provide a starting point for researchers to explore its utility in the α-bromination of carbonyls and the electrophilic bromination of activated aromatic systems. Further optimization of reaction conditions and a broader exploration of the substrate scope are warranted to fully establish this compound as a valuable tool in the synthetic organic chemist's repertoire. It is anticipated that this reagent could offer advantages in terms of ease of handling and selectivity compared to traditional brominating agents like liquid bromine.
Standard Operating Procedure for Antimicrobial Activity Testing of 2,2-Dibromoacetamide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel chemical entities for their potential to combat pathogenic microorganisms. 2,2-Dibromoacetamide and related halogenated acetamides represent a class of compounds with potential antimicrobial properties. This document provides a detailed standard operating procedure (SOP) for the in vitro evaluation of the antimicrobial activity of this compound. The protocols outlined are based on established methodologies for antimicrobial susceptibility testing (AST), such as those recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These methods are widely accepted for generating reliable and reproducible data for the assessment of new antimicrobial agents.
It is important to note that while this document focuses on this compound, specific literature on its antimicrobial activity is limited. The methodologies described, however, are broadly applicable to other novel chemical compounds. Similar compounds like 2,2-Dibromo-3-nitrilopropionamide (DBNPA) are known for their biocide and fungicide properties.[1]
Safety Precautions
Extreme caution should be exercised when handling this compound and similar halogenated compounds.[2][3][4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Avoid release into the environment.
-
First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention. For skin contact, wash off immediately with soap and plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.
Experimental Protocols
Two primary methods are detailed below for determining the antimicrobial activity of this compound: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Agar (B569324) Disk Diffusion for assessing the zone of inhibition.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., bacterial strains from ATCC)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the assay should not exceed a level that affects microbial growth (typically ≤1%).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will create a gradient of decreasing concentrations of the compound.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick 3-5 well-isolated colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be done visually or using a spectrophotometer.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared microbial suspension.
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum (no compound).
-
Sterility Control: A well containing only sterile broth.
-
Solvent Control: A well containing broth, the microbial inoculum, and the same concentration of the solvent used to dissolve the compound.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
Protocol 2: Agar Disk Diffusion Method
This method assesses the susceptibility of a microorganism to a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Test microorganisms
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Incubator
-
Calipers or a ruler
Procedure:
-
Preparation of this compound Disks: Impregnate sterile paper disks with a known concentration of the this compound solution and allow them to dry in a sterile environment.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plates: Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
-
Application of Disks: Aseptically place the prepared this compound disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
-
Controls: Place a blank disk (impregnated only with the solvent) on the agar plate as a negative control. A disk with a known antibiotic can be used as a positive control.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of no growth around each disk to the nearest millimeter (mm).
Data Presentation
Quantitative data from the antimicrobial activity testing should be summarized in clear and structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | Positive Control (Antibiotic) MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | ||
| Escherichia coli | ATCC 25922 | ||
| Pseudomonas aeruginosa | ATCC 27853 | ||
| Candida albicans | ATCC 90028 |
Table 2: Zone of Inhibition for this compound
| Test Microorganism | Strain ID | Disk Concentration (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (Antibiotic) Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | |||
| Escherichia coli | ATCC 25922 | |||
| Pseudomonas aeruginosa | ATCC 27853 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for antimicrobial susceptibility testing of this compound.
Caption: Workflow for antimicrobial susceptibility testing.
Potential Mechanism of Action
While the specific mechanism of action for this compound is not well-documented, related halogenated compounds often exert their antimicrobial effects through non-specific mechanisms such as the disruption of cellular membranes, inhibition of essential enzymes, or interference with metabolic pathways. Further studies, such as electron microscopy to observe cellular damage or assays to measure membrane potential and integrity, would be necessary to elucidate the precise mechanism. Some antimicrobial compounds are known to inhibit cell wall synthesis, protein synthesis, or nucleic acid synthesis.
The following diagram illustrates potential targets for antimicrobial compounds within a bacterial cell.
Caption: Potential antimicrobial targets in a bacterial cell.
References
Application Notes and Protocols for the Enhanced Analytical Detection of 2,2-Dibromoacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the analytical detection of 2,2-dibromoacetamide, a compound of interest in various research and development sectors. Direct analysis of this compound can be challenging due to its polarity and potentially low volatility. To overcome these limitations and enhance detection sensitivity, two primary derivatization strategies followed by Gas Chromatography-Mass Spectrometry (GC-MS) are presented. The first approach involves direct silylation of the amide functionality. The second, indirect approach consists of hydrolysis of this compound to dibromoacetic acid (DBAA), followed by esterification of the resulting carboxylic acid. For comparison, a direct High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the underivatized compound is also outlined. This document offers detailed experimental protocols, quantitative data summaries, and workflow visualizations to guide researchers in selecting and implementing the most suitable analytical method for their specific needs.
Introduction
This compound is a haloacetamide that may be encountered as a disinfection byproduct in water or as an intermediate in chemical synthesis. Accurate and sensitive quantification of this compound is crucial for safety assessment and process monitoring. Gas chromatography is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds. However, the presence of the polar amide group in this compound can lead to poor chromatographic peak shape and reduced sensitivity. Chemical derivatization is a technique used to convert an analyte into a product with improved chromatographic properties and/or increased detector response.[1] This document details two primary derivatization strategies for the enhanced GC-MS analysis of this compound and a comparative direct HPLC-UV analysis method.
Analytical Strategies
Three distinct analytical strategies are presented for the determination of this compound:
-
Strategy 1: Direct Silylation followed by GC-MS Analysis. This method involves the direct derivatization of the amide group with a silylating agent to increase volatility and improve chromatographic performance.
-
Strategy 2: Hydrolysis to Dibromoacetic Acid and subsequent Esterification followed by GC-MS Analysis. This two-step approach involves the conversion of this compound to its corresponding carboxylic acid, which is then derivatized to a more volatile ester.
-
Strategy 3: Direct Analysis by HPLC-UV. This method provides a baseline for comparison, analyzing the compound in its native form without derivatization.
The following sections provide detailed protocols and expected performance data for each of these strategies.
Strategy 1: Direct Derivatization by Silylation for GC-MS Analysis
This protocol describes the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the corresponding trimethylsilyl (B98337) (TMS) derivative, which is then analyzed by GC-MS. Silylation is a common derivatization technique for compounds containing active hydrogens, such as those in amide groups, to make them more amenable to GC analysis.[2]
Experimental Protocol
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous Pyridine (B92270)
-
Ethyl acetate (B1210297) (GC grade)
-
GC vials (2 mL) with screw caps (B75204) and septa
-
Heating block or oven
-
Vortex mixer
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in ethyl acetate.
-
Transfer an aliquot of the sample or standard solution into a GC vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried sample residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA (+1% TMCS).
-
Securely cap the vial and vortex briefly to ensure mixing.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
-
GC-MS Analysis:
-
After cooling to room temperature, inject a 1 µL aliquot of the derivatized sample into the GC-MS system.
-
GC-MS Parameters
| Parameter | Setting |
| GC System | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 50-500 |
Expected Quantitative Performance
| Parameter | Expected Value | Reference |
| Limit of Detection (LOD) | 1 - 10 µg/L | [3] |
| Limit of Quantification (LOQ) | 5 - 30 µg/L | [3] |
| Linearity (r²) | > 0.99 | [3] |
| Precision (%RSD) | < 15% |
Note: The expected performance is based on the analysis of similar derivatized amides and may require optimization for this compound.
Mass Spectrum of Silylated Acetamide
The mass spectrum of the trimethylsilyl derivative of the parent compound, acetamide, shows a characteristic fragmentation pattern. The molecular ion (M+) is observed at m/z 131. The base peak is typically at m/z 116, corresponding to the loss of a methyl group. A similar fragmentation pattern is expected for the TMS derivative of this compound, with adjustments for the presence of two bromine atoms.
Workflow Diagram
Strategy 2: Hydrolysis and Esterification for GC-MS Analysis
This strategy involves the hydrolysis of this compound to dibromoacetic acid (DBAA) under acidic conditions, followed by the esterification of the resulting carboxylic acid to its methyl ester. This derivative is then analyzed by GC-MS. This approach can be advantageous as the esterification of carboxylic acids is often a very efficient and robust reaction. The hydrolysis of haloacetamides to their corresponding haloacetic acids is a known reaction pathway.
Experimental Protocol
Materials:
-
This compound standard
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (B86663), anhydrous
-
Methyl tert-butyl ether (MTBE)
-
10% (v/v) Sulfuric acid in Methanol
-
Saturated sodium bicarbonate solution
-
Heating block or water bath
-
Centrifuge tubes with screw caps
-
GC-MS system
Procedure:
-
Hydrolysis:
-
Dissolve a known amount of this compound sample in 10 mL of deionized water in a screw-capped tube.
-
Add 1 mL of concentrated HCl.
-
Heat the mixture at 85°C for 2 hours to facilitate hydrolysis to dibromoacetic acid.
-
Cool the solution to room temperature.
-
-
Extraction of Dibromoacetic Acid:
-
Add 2 g of anhydrous sodium sulfate to the aqueous solution.
-
Add 4 mL of MTBE and shake vigorously for 2 minutes.
-
Centrifuge to separate the phases and carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Repeat the extraction with another 2 mL of MTBE and combine the organic extracts.
-
-
Esterification:
-
To the combined MTBE extracts, add 1 mL of 10% sulfuric acid in methanol.
-
Cap the tube tightly and heat at 50°C for 2 hours.
-
Cool the solution to room temperature.
-
-
Sample Cleanup:
-
Add 5 mL of saturated sodium bicarbonate solution to neutralize the excess acid.
-
Shake gently and allow the phases to separate.
-
Transfer the upper organic layer containing the methyl dibromoacetate to a GC vial for analysis.
-
GC-MS Parameters
| Parameter | Setting |
| GC System | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 220°C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 40°C, hold for 4 min, ramp to 180°C at 8°C/min, then to 240°C at 20°C/min, hold for 5 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 50-300 |
| SIM Ions for Methyl Dibromoacetate | m/z 59, 173, 175 |
Expected Quantitative Performance for Dibromoacetic Acid Analysis
| Parameter | Expected Value | Reference |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/L | |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/L | |
| Linearity (r²) | > 0.995 | |
| Recovery | 85 - 110% | |
| Precision (%RSD) | < 10% |
Note: The expected performance is based on validated methods for the analysis of dibromoacetic acid in water samples.
Workflow Diagram
Strategy 3: Direct HPLC-UV Analysis (Without Derivatization)
For a comparative baseline, direct analysis of this compound can be performed using reverse-phase HPLC with UV detection. This method is simpler as it does not require a derivatization step, but it may have limitations in terms of sensitivity and selectivity depending on the sample matrix.
Experimental Protocol
Materials:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
HPLC system with UV detector
-
C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Analysis:
-
Inject an appropriate volume (e.g., 10-20 µL) of the prepared sample into the HPLC system.
-
HPLC-UV Parameters
| Parameter | Setting |
| HPLC System | |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| UV Detector | |
| Detection Wavelength | 210 nm |
Expected Quantitative Performance
| Parameter | Expected Value | Reference |
| Limit of Detection (LOD) | 2 - 5 µg/L | |
| Limit of Quantification (LOQ) | 7 - 15 µg/L | |
| Linearity (r²) | > 0.99 | |
| Precision (%RSD) | < 5% |
Note: The expected performance is based on the analysis of similar small amides and may require optimization for this compound.
Workflow Diagram
Comparison of Analytical Strategies
The choice of the most appropriate analytical method will depend on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Feature | Direct Silylation (GC-MS) | Hydrolysis & Esterification (GC-MS) | Direct HPLC-UV |
| Principle | Increases volatility by converting the amide to a TMS derivative. | Converts the amide to a more easily derivatized carboxylic acid, which is then esterified. | Direct analysis of the polar analyte. |
| Sensitivity | Good | Excellent | Moderate |
| Selectivity | High (with MS detection) | Very High (with MS detection) | Moderate |
| Sample Throughput | Moderate (derivatization step required) | Lower (two-step derivatization) | High |
| Robustness | Moderate (derivatives can be moisture-sensitive) | High (ester derivatives are generally stable) | High |
| Applicability | Clean to moderately complex matrices. | Complex matrices, trace-level analysis. | Simple matrices, higher concentration levels. |
Conclusion
The derivatization of this compound significantly enhances its detectability by GC-MS. The direct silylation approach offers a straightforward method for improving chromatographic performance. For applications requiring higher sensitivity and robustness, the indirect method involving hydrolysis to dibromoacetic acid followed by esterification is recommended. The direct HPLC-UV method, while less sensitive, provides a simpler and faster alternative for samples with higher concentrations of the analyte. The detailed protocols and comparative data presented in these application notes provide a comprehensive guide for researchers to select and implement an effective analytical strategy for the determination of this compound. Method validation should be performed in the respective laboratory to ensure the chosen method meets the specific analytical requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 2,2-Dibromoacetamide in Solution by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of 2,2-Dibromoacetamide in solution using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection. The described protocol is suitable for routine quality control, purity assessment, and stability testing.
Introduction
This compound is a halogenated acetamide (B32628) of interest in various chemical and pharmaceutical contexts. Accurate and precise quantification of this compound in solution is crucial for process monitoring, quality assurance, and research applications. High-Performance Liquid Chromatography (HPLC) offers a reliable and sensitive technique for the separation and quantification of such compounds. This application note details a reversed-phase HPLC (RP-HPLC) method developed for this purpose.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column compartment with temperature control, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good retention and separation of polar to moderately polar analytes.
-
Solvents: HPLC grade acetonitrile (B52724) and ultrapure water.
-
Reagents: Analytical grade formic acid.
-
Analyte: this compound reference standard.
Chromatographic Conditions
A summary of the optimized HPLC method parameters is provided in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, then hold for 2 minutes, followed by a 3-minute re-equilibration at 10% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Standard and Sample Preparation
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water (diluent) to obtain a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
-
For liquid samples, accurately dilute a known volume of the sample with the diluent to bring the concentration of this compound within the calibration range.
-
For solid samples, accurately weigh the sample and dissolve it in a known volume of the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation
The analytical method was validated to demonstrate its suitability for the intended purpose. The validation parameters assessed included linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Summary of Quantitative Data
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the following diagram.
Caption: Experimental workflow for HPLC quantification of this compound.
Conclusion
The HPLC method described in this application note provides a reliable, sensitive, and accurate means for the quantification of this compound in solution. The method is straightforward and can be readily implemented in a quality control or research laboratory setting for routine analysis. The provided validation data demonstrates that the method is fit for its intended purpose.
Application Notes and Protocols for the Use of 2,2-Dibromoacetamide in Pharmacology Research
Introduction
Covalent inhibitors and probes have become invaluable tools in pharmacology and chemical biology for their ability to form stable bonds with their target proteins, often leading to increased potency and prolonged duration of action. The α-haloacetamides are a well-established class of electrophilic "warheads" that primarily target nucleophilic amino acid residues, with a strong preference for cysteine. While 2-bromoacetamide (B1266107) and 2-chloroacetamide (B119443) are commonly used, 2,2-dibromoacetamide presents a potentially more reactive electrophile due to the presence of two bromine atoms, which are good leaving groups. This increased reactivity could be advantageous for targeting less reactive cysteine residues or for applications requiring rapid covalent modification.
This document outlines a hypothetical application of this compound as a covalent probe for ligand binding studies, focusing on its potential mechanism of action, experimental design for target identification and validation, and protocols for its use.
Principle of Action: Covalent Modification
This compound is presumed to act as a potent alkylating agent. The α-carbon, bonded to two bromine atoms, is highly electrophilic. It is susceptible to nucleophilic attack by the side chains of amino acids. Under physiological conditions, the deprotonated thiol group (thiolate) of a cysteine residue is the most potent nucleophile in proteins, making it the primary target for this compound. The reaction is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of a stable thioether bond and the displacement of a bromide ion. It is plausible that the second bromine atom could be subsequently hydrolyzed or react with another nucleophile, though the initial alkylation is the key event for covalent targeting. While cysteine is the primary target, side reactions with other nucleophilic residues like histidine and lysine (B10760008) are possible, especially at a higher pH.[1]
Hypothetical Application: Targeting a Cysteine-Containing Kinase
For this hypothetical application, we will consider the use of this compound as a fragment in a covalent fragment-based screening approach to identify a novel inhibitor for a kinase with a non-catalytic cysteine residue in a druggable pocket.
Signaling Pathway Context
Many kinase signaling pathways are implicated in diseases such as cancer. The hypothetical "Target Kinase" is part of a pathway that promotes cell proliferation. A non-catalytic cysteine near the ATP-binding pocket presents an opportunity for developing a selective covalent inhibitor.
Experimental Protocols
Protocol 1: Covalent Fragment Screening using Intact Protein Mass Spectrometry
This protocol describes a primary screen to identify fragments that covalently bind to the target kinase.
Materials:
-
Purified Target Kinase
-
This compound fragment library
-
Reaction Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl
-
Quenching Solution: 50 mM Dithiothreitol (DTT)
-
LC-MS grade water and acetonitrile
-
Formic acid
-
Desalting columns
Procedure:
-
Protein Preparation: Prepare the Target Kinase in the reaction buffer to a final concentration of 5 µM.
-
Fragment Incubation: In a 96-well plate, add 20 µL of the protein solution to each well. Add 0.2 µL of each 10 mM fragment stock (in DMSO) to individual wells for a final fragment concentration of 100 µM. Include a DMSO-only control.
-
Reaction: Incubate the plate at room temperature for 4 hours.
-
Quenching: Add 1 µL of 50 mM DTT to each well to quench any unreacted fragment.
-
Sample Preparation for MS: Desalt the protein samples using C18 desalting columns according to the manufacturer's protocol.
-
LC-MS Analysis: Analyze the intact protein samples by liquid chromatography-mass spectrometry (LC-MS). Look for a mass shift corresponding to the addition of the fragment minus the mass of a bromine atom.
Data Presentation:
Table 1: Hypothetical Results of Intact Protein Mass Spectrometry Screen
| Fragment ID | Molecular Weight (Da) | Expected Mass Shift (Da) | Observed Mass Shift (Da) | % Modification | Hit |
| DBA-001 | 217.86 (C₂H₃Br₂NO) | +137.96 | 138.1 | 85 | Yes |
| DBA-002 | 285.12 | +205.22 | No significant shift | <5 | No |
| Control (DMSO) | N/A | N/A | No shift | 0 | No |
Note: Expected Mass Shift = MW(Fragment) - MW(Br)
Protocol 2: Identification of Modification Site by Peptide Mapping
This protocol is a follow-up to confirm the site of covalent modification on the target kinase.
Materials:
-
Target Kinase covalently labeled with a hit fragment (e.g., DBA-001)
-
Denaturation/Reduction Buffer: 8 M Urea (B33335), 10 mM DTT in 100 mM Tris-HCl, pH 8.5
-
Alkylation Reagent: 55 mM Iodoacetamide (IAA) in 100 mM Tris-HCl, pH 8.5
-
Digestion Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM CaCl₂
-
Trypsin (sequencing grade)
-
LC-MS/MS system
Procedure:
-
Labeling: Incubate 50 µg of Target Kinase with a 10-fold molar excess of the hit fragment for 4 hours.
-
Denaturation and Reduction: Denature the labeled protein in the Denaturation/Reduction Buffer and incubate for 1 hour at 37°C.
-
Alkylation: Alkylate the remaining free cysteine residues by adding IAA solution and incubating for 30 minutes in the dark at room temperature.
-
Digestion: Dilute the sample 10-fold with Digestion Buffer to reduce the urea concentration. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid and desalt using a C18 ZipTip.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. Search the data against the protein sequence, specifying a variable modification on cysteine corresponding to the mass of the fragment adduct.
Data Presentation:
Table 2: Hypothetical Peptide Mapping Results for DBA-001
| Peptide Sequence | Precursor m/z | Modification Site | Mass Shift (Da) | Confidence Score |
| ALC YSDEIK | 548.74 | Cys-123 | +137.96 | >95% |
| FGHNVC R | 435.21 | Cys-250 (IAA) | +57.02 | >95% |
This result would indicate that Cys-123 is the site of covalent modification by the this compound fragment.
Experimental Workflow Visualization
The overall workflow for identifying and validating a covalent ligand using this compound can be visualized as follows.
Conclusion
While the use of this compound in ligand binding studies is not yet documented, its chemical structure suggests it could be a potent and reactive covalent probe. The hypothetical application and protocols provided here offer a roadmap for how this compound could be investigated in a covalent fragment-based drug discovery campaign. Researchers should exercise caution and perform initial reactivity studies to characterize its stability and selectivity before employing it in broader screens. The increased reactivity of the dibromo-moiety compared to monobromo- or chloroacetamides could be a double-edged sword, potentially offering higher potency but also a risk of lower selectivity.[2] Careful experimental design is therefore crucial to harness its potential in pharmacological research.
References
Application Notes and Protocols for Photocatalytic Degradation of 2,2-Dibromoacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dibromoacetamide is a halogenated organic compound that can be found as an impurity or a degradation product in various chemical processes. Its removal from aqueous environments is of significant interest due to the potential environmental and health impacts of halogenated organics. Photocatalysis, an advanced oxidation process (AOP), offers a promising method for the degradation of such persistent organic pollutants. This document provides a detailed protocol for conducting the photocatalytic degradation of this compound in a laboratory setting. The methodology is based on established principles of photocatalysis for related halogenated compounds, utilizing a semiconductor photocatalyst under UV irradiation to mineralize the target compound into less harmful substances.
Key Experimental Parameters
The efficiency of photocatalytic degradation is influenced by several key parameters. The following table summarizes typical experimental conditions for the degradation of halogenated organic pollutants, which can be adapted for this compound.
| Parameter | Recommended Value/Range | Notes |
| Photocatalyst | Titanium Dioxide (TiO₂) (e.g., Degussa P25) | A widely used, stable, and efficient photocatalyst. Other catalysts like ZnO or modified TiO₂ can also be considered. |
| Catalyst Loading | 0.5 - 2.0 g/L | An optimal loading prevents light scattering and ensures sufficient active sites. |
| Initial Concentration of this compound | 10 - 50 mg/L | Higher concentrations may inhibit the reaction rate. |
| Light Source | Medium-pressure mercury lamp or UV-A LEDs | The light source should emit in the UV-A range to activate TiO₂ (wavelength < 387 nm). |
| Irradiation Intensity | 100 - 500 W | Higher intensity generally leads to a faster degradation rate, up to a certain limit. |
| Reaction Temperature | 20 - 40 °C | Temperature control is important to prevent thermal degradation and ensure consistent reaction kinetics. |
| pH of the Solution | 4 - 8 | The pH affects the surface charge of the photocatalyst and the speciation of the target compound. |
| Reaction Time | 1 - 5 hours | To be optimized based on the degradation efficiency. |
| Stirring Speed | 300 - 500 rpm | To ensure a uniform suspension of the photocatalyst. |
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Titanium Dioxide (TiO₂, e.g., Degussa P25)
-
Deionized water
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (for HPLC mobile phase)
-
Sodium hydroxide (B78521) and Sulfuric acid (for pH adjustment)
Equipment
-
Photoreactor (batch or circulating system with a quartz window)
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Magnetic stirrer with a hotplate
-
pH meter
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Total Organic Carbon (TOC) analyzer
-
Syringe filters (0.22 µm)
Preparation of Stock Solution
Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving the required amount in deionized water. This stock solution will be used to prepare the working solutions for the experiments.
Photocatalytic Degradation Procedure
-
Reactor Setup: Place a specific volume of the this compound working solution (e.g., 100 mL of 20 mg/L) into the photoreactor vessel.
-
Catalyst Addition: Add the desired amount of TiO₂ photocatalyst to the solution to achieve the target catalyst loading (e.g., 1.0 g/L).
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for at least 30 minutes to allow for the establishment of adsorption-desorption equilibrium between the this compound and the catalyst surface.
-
Initial Sample: Take an initial sample (t=0) from the suspension. Immediately filter the sample through a 0.22 µm syringe filter to remove the photocatalyst particles before analysis.
-
Initiate Photocatalysis: Turn on the UV lamp to start the photocatalytic reaction. Simultaneously, start a cooling water circulation system to maintain a constant temperature.
-
Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., 15, 30, 60, 90, 120 minutes). Filter each sample immediately as described in step 4.
-
Sample Analysis: Analyze the concentration of this compound in the filtered samples using HPLC. The mineralization of the organic compound can be monitored by measuring the Total Organic Carbon (TOC) of the initial and final samples.
Analytical Method: HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid) in an isocratic or gradient elution mode. The exact ratio should be optimized for good peak separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector Wavelength: To be determined by a UV scan of this compound (typically in the range of 200-220 nm).
-
Quantification: The concentration of this compound is determined by comparing the peak area with a calibration curve prepared from standard solutions of known concentrations.
Calculation of Degradation Efficiency
The degradation efficiency (%) of this compound can be calculated using the following equation:
Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100
Where:
-
C₀ is the initial concentration of this compound (at t=0).
-
Cₜ is the concentration of this compound at a specific time t.
Visualizations
Experimental Workflow
Caption: Workflow for the photocatalytic degradation of this compound.
Plausible Signaling Pathway for Photocatalytic Degradation
Caption: Plausible reaction pathway for the photocatalytic degradation of this compound.
Application Notes and Protocols: 2,2-Dibromoacetamide as a Precursor in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,2-Dibromoacetamide as a versatile precursor for the synthesis of key pharmaceutical intermediates. The focus is on the synthesis of 2-amino-5-bromothiazole, a privileged scaffold found in numerous kinase inhibitors and other therapeutic agents.
Introduction
The 2-aminothiazole (B372263) moiety is a cornerstone in medicinal chemistry, forming the core of a wide range of biologically active compounds.[1][2][3] In particular, 2-amino-5-bromothiazole serves as a critical building block, with the bromine atom providing a convenient handle for further functionalization through cross-coupling reactions.[1][2] This allows for the generation of diverse chemical libraries for drug discovery. Traditionally, 2-amino-5-bromothiazole is synthesized either by the direct bromination of 2-aminothiazole or through a Hantzsch thiazole (B1198619) synthesis using α-haloketones.[1] This document outlines a robust protocol for the synthesis of 2-amino-5-bromothiazole utilizing this compound as a readily available starting material in a Hantzsch-type cyclocondensation reaction with thiourea (B124793).
Application: Synthesis of 2-amino-5-bromothiazole
The reaction of this compound with thiourea provides a direct and efficient route to 2-amino-5-bromothiazole. This method is advantageous as it avoids the handling of elemental bromine, which is required for the direct bromination of 2-aminothiazole.
Experimental Workflow
The general workflow for the synthesis of 2-amino-5-bromothiazole from this compound is depicted below.
Caption: General workflow for the synthesis of 2-amino-5-bromothiazole.
Proposed Reaction Mechanism
The synthesis proceeds via a Hantzsch-type thiazole synthesis. The proposed mechanism involves the initial nucleophilic attack of the sulfur atom of thiourea on one of the bromine-bearing carbons of this compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Caption: Proposed mechanism for the synthesis of 2-amino-5-bromothiazole.
Experimental Protocol: Synthesis of 2-amino-5-bromothiazole
This protocol describes a plausible method for the synthesis of 2-amino-5-bromothiazole from this compound and thiourea.
Materials:
-
This compound
-
Thiourea
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and thiourea (1.1 eq).
-
Add ethanol as the solvent (sufficient to dissolve the reactants upon heating).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the residue, add water and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel to afford pure 2-amino-5-bromothiazole.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis of 2-amino-5-bromothiazole.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Thiourea | 1.1 eq |
| Reaction Conditions | |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 2 - 4 hours |
| Product | |
| Product Name | 2-amino-5-bromothiazole |
| Theoretical Yield | Based on limiting reagent |
| Expected Yield | 70-85% |
| Appearance | Off-white to yellow solid |
Application in Pharmaceutical Synthesis: Kinase Inhibitors
2-Amino-5-bromothiazole is a key intermediate in the synthesis of a variety of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and neurodegenerative disorders. The 2-aminothiazole scaffold can form key hydrogen bond interactions with the hinge region of the kinase active site.
Targeted Signaling Pathway: Aurora Kinase in Cancer
Aurora kinases are a family of serine/threonine kinases that are essential for the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for cancer therapy.[4] 2-aminothiazole derivatives have been developed as potent inhibitors of Aurora kinases.
The diagram below illustrates a simplified signaling pathway involving Aurora A kinase and its inhibition by a 2-aminothiazole-based inhibitor.
Caption: Inhibition of the Aurora A kinase signaling pathway by a 2-aminothiazole-based inhibitor.
In this pathway, the overexpression of Aurora A kinase leads to the activation of downstream targets such as Polo-like kinase 1 (PLK1) and Cyclin B/CDK1, which in turn promote centrosome maturation and mitotic spindle formation, ultimately driving uncontrolled cell proliferation. A pharmaceutical agent derived from 2-amino-5-bromothiazole can act as an inhibitor of Aurora A, blocking these downstream events and thus halting the proliferation of cancer cells.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of 2-amino-5-bromothiazole, a key intermediate in the development of pharmaceutical agents, particularly kinase inhibitors. The described synthetic protocol, based on the Hantzsch thiazole synthesis, offers a straightforward and efficient method for the preparation of this important building block. The resulting 2-aminothiazole scaffold provides a platform for the design and synthesis of potent and selective modulators of critical biological pathways implicated in various diseases.
References
Troubleshooting & Optimization
Troubleshooting side reactions in 2,2-Dibromoacetamide synthesis
Welcome to the technical support center for the synthesis of 2,2-Dibromoacetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent laboratory method is the direct bromination of 2-bromoacetamide (B1266107) or acetamide (B32628) using a brominating agent, often in an acidic medium to facilitate the reaction at the α-carbon. Another approach involves the ammonolysis of a corresponding 2,2-dibromoacetyl halide or ester.
Q2: Why is my final product yield consistently low?
A2: Low yields can stem from several factors including incomplete reaction, product loss during workup and purification, or the prevalence of side reactions. Common culprits include hydrolysis of the amide and over-bromination. It is crucial to maintain optimal reaction temperature and stoichiometry.
Q3: My purified product shows a melting point lower than expected. What could be the issue?
A3: A depressed melting point typically indicates the presence of impurities. The most likely impurities are the starting material (2-bromoacetamide), the over-brominated side product (2,2,2-tribromoacetamide), or residual solvent.[1] Further purification by recrystallization or sublimation may be necessary.[2]
Q4: What are the key safety precautions when handling reagents for this synthesis?
A4: Bromine is highly corrosive, toxic, and volatile. All manipulations involving bromine should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3] this compound itself is also a hazardous substance and should be handled with care.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Formation of Over-brominated Byproducts
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Question: My NMR/mass spectrum indicates the presence of 2,2,2-tribromoacetamide. How can I prevent this?
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Answer: The formation of tribromo- and other polybrominated species occurs when the reaction conditions are too harsh or the stoichiometry of the brominating agent is too high.
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Solution 1: Control Stoichiometry: Carefully control the molar equivalents of bromine added to the reaction. A slight excess may be needed to drive the reaction to completion, but a large excess will promote over-bromination.
-
Solution 2: Temperature Control: Maintain the recommended reaction temperature. Elevated temperatures can increase the rate of side reactions.
-
Solution 3: Slow Addition: Add the brominating agent dropwise or in portions to maintain a low concentration in the reaction mixture, which helps to control the reaction selectivity.
-
Issue 2: Incomplete Reaction and Presence of Starting Material
-
Question: I have a significant amount of 2-bromoacetamide remaining in my crude product. How can I improve the conversion?
-
Answer: Incomplete conversion is a common issue that can be addressed by optimizing reaction parameters.
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Solution 1: Reaction Time: Extend the reaction time to allow for complete conversion of the starting material. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Solution 2: Catalyst: Ensure the proper amount and type of catalyst (e.g., acid catalyst for bromination) is used. The acid-catalyzed bromination of cyanoacetamide is a known procedure, suggesting a similar approach is effective here.[5]
-
Solution 3: Temperature: A moderate increase in temperature may improve the reaction rate, but must be balanced against the risk of promoting side reactions.
-
Issue 3: Product Degradation via Hydrolysis
-
Question: My workup involves an aqueous wash, and I suspect I am losing product due to hydrolysis to 2,2-dibromoacetic acid. What should I do?
-
Answer: Amide bonds are susceptible to hydrolysis, especially under strong acidic or basic conditions and with heating.
-
Solution 1: Neutral or Mild Workup: Use neutral or mildly acidic/basic aqueous solutions for washing. For example, use a saturated sodium bicarbonate solution to neutralize excess acid, but avoid prolonged contact or using strong bases.
-
Solution 2: Temperature Control: Perform all aqueous workup steps at a low temperature (e.g., in an ice bath) to minimize the rate of hydrolysis.
-
Solution 3: Anhydrous Conditions: If possible, design the synthesis and workup to minimize contact with water, especially at elevated temperatures.
-
Issue 4: Potential Hofmann Rearrangement Side Reaction
-
Question: Could the Hofmann rearrangement be a significant side reaction under basic conditions?
-
Answer: Yes, the Hofmann rearrangement is a reaction of a primary amide with a halogen (like bromine) and a strong base to form a primary amine with one fewer carbon atom. If your synthesis involves the use of a strong base in the presence of bromine, this side reaction is a possibility.
-
Solution: Avoid using strong bases (like NaOH or KOH) in combination with bromine if the goal is to isolate this compound. If a base is required to scavenge HBr, a non-nucleophilic, weaker base like pyridine (B92270) or triethylamine (B128534) might be a more suitable choice, although this could introduce other complications. For α-bromination, acidic conditions are generally preferred.
-
Experimental Protocols
Protocol: Synthesis of this compound via Bromination of 2-Bromoacetamide
This protocol is based on general principles of α-halogenation of carbonyl compounds.
Materials:
-
2-Bromoacetamide
-
Liquid Bromine (Br₂)
-
Glacial Acetic Acid
-
Red Phosphorus (catalyst)
-
Sodium bisulfite
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add 2-bromoacetamide (1.0 eq) and a catalytic amount of red phosphorus.
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to the desired reaction temperature (e.g., 60-70 °C).
-
From the dropping funnel, add liquid bromine (1.1 eq) dropwise to the stirred solution. The reaction is exothermic and will generate HBr gas.
-
After the addition is complete, continue stirring the mixture at the reaction temperature for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated solution of sodium bisulfite to quench any unreacted bromine (the red-brown color will disappear).
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with cold water, cold saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or petroleum ether).
Data Presentation
Table 1: Reaction Parameter Optimization
| Parameter | Condition A | Condition B | Condition C |
| Molar Ratio (Br₂:Substrate) | 1.1 : 1 | 1.5 : 1 | 2.0 : 1 |
| Temperature (°C) | 60 | 70 | 80 |
| Reaction Time (h) | 4 | 3 | 2 |
| Observed Yield (%) | 75 | 82 | 65 |
| Purity (by GC, %) | 95 | 92 | 80 |
| Key Impurity | 2-Bromoacetamide | 2,2,2-Tribromoacetamide | 2,2,2-Tribromoacetamide |
Table 2: Common Impurities and Identification
| Impurity | Chemical Formula | Molecular Weight | Identification Method |
| 2-Bromoacetamide | C₂H₄BrNO | 137.96 | GC-MS, ¹H NMR |
| 2,2,2-Tribromoacetamide | C₂H₂Br₃NO | 295.76 | GC-MS |
| 2,2-Dibromoacetic acid | C₂H₂Br₂O₂ | 217.84 | LC-MS, Titration |
Visualizations
Diagrams of Pathways and Workflows
Caption: Main synthesis pathway for this compound.
References
Optimizing reaction conditions for the bromination of acetophenone derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the bromination of acetophenone (B1666503) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the α-bromination of acetophenone derivatives?
The most common reagents for α-bromination of acetophenone derivatives include N-Bromosuccinimide (NBS), molecular bromine (Br₂), pyridine (B92270) hydrobromide perbromide, and copper(II) bromide.[1][2] NBS is often favored due to its solid nature, ease of handling, and selectivity.[3]
Q2: What is the general mechanism for the acid-catalyzed α-bromination of acetophenone?
Under acidic conditions, the reaction proceeds through an enol intermediate.[4] The carbonyl oxygen is first protonated by the acid catalyst, followed by deprotonation at the α-carbon to form the enol.[1] The electron-rich double bond of the enol then attacks a bromine molecule, leading to the α-brominated product and regeneration of the acid catalyst.
Q3: How can I avoid ring bromination as a side reaction?
Ring bromination can occur, especially with electron-rich acetophenone derivatives. Performing the reaction under acidic conditions favors the formation of the enol, which promotes selective reaction at the α-carbon over the aromatic ring. Using a less reactive brominating agent or carefully controlling the stoichiometry can also help minimize this side reaction.
Q4: What is the role of a catalyst in NBS bromination?
In NBS bromination of acetophenones, an acid catalyst like p-toluenesulfonic acid (PTSA) is often used to facilitate the formation of the enol intermediate, which is the reactive species towards the brominating agent. For benzylic brominations (on a methyl group attached to the ring), a radical initiator like AIBN or benzoyl peroxide is used.
Troubleshooting Guide
Problem 1: Low or No Conversion to the Brominated Product
| Possible Cause | Troubleshooting Step |
| Inactive Brominating Agent | N-Bromosuccinimide (NBS) can decompose over time. Ensure you are using a fresh or properly stored batch. |
| Insufficient Catalyst | For acid-catalyzed reactions, ensure the appropriate amount of acid (e.g., p-TSA, HBr) is present and has not been neutralized. |
| Low Reaction Temperature | Many α-bromination reactions require elevated temperatures to proceed at a reasonable rate. Consider increasing the temperature incrementally while monitoring the reaction. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. For NBS brominations, solvents like methanol (B129727) or dichloromethane (B109758) are often effective. |
Problem 2: Formation of Multiple Products (Dibromination, Ring Bromination)
| Possible Cause | Troubleshooting Step |
| Over-bromination (Dibromination) | This is a common side product, especially with an excess of the brominating agent or rapid addition. Use a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents) of the brominating agent and add it slowly to the reaction mixture. |
| Ring Bromination | The aromatic ring can be brominated, particularly with activating substituents. Running the reaction in an acidic medium favors α-bromination. Protecting activating groups on the ring may be necessary in some cases. |
Problem 3: Difficult Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Dark-colored Crude Product | Dark coloration is common in bromination reactions due to trace impurities. Recrystallization from a suitable solvent (e.g., ethanol, methanol) is often effective for purification. |
| Oily Product | If the product is an oil or difficult to crystallize, column chromatography on silica (B1680970) gel is a reliable purification method. |
| Product Instability | Some α-bromo ketones can be lachrymatory and may discolor upon standing. It is often advisable to use the crude product immediately in the next step if possible. |
Quantitative Data Summary
Table 1: Comparison of Brominating Agents for 4-Chloroacetophenone
| Brominating Agent | Yield (%) | Reference |
| Pyridine hydrobromide perbromide | 85 | |
| N-Bromosuccinimide (NBS) | Low | |
| Copper(II) Bromide (CuBr₂) | ~60 | |
| Conditions: Reaction of 4-chloroacetophenone for 3 hours. |
Table 2: Effect of Solvent on α-Bromination of Acetophenone with NBS
| Solvent | Yield of α-bromoacetophenone (%) | Reference |
| Dichloromethane | 95 | |
| Acetonitrile | Lower Yield | |
| Diethyl ether | Lower Yield | |
| Tetrahydrofuran | Lower Yield | |
| n-Hexane | Lower Yield | |
| Conditions: Acetophenone (0.2 mmol), NBS (0.2 mmol), PTSA (10 mol%), microwave irradiation at 80°C for 30 min. |
Table 3: Effect of Reaction Time on Bromination of Acetophenone Derivatives
| Substrate | Yield (%) at 2h | Yield (%) at 3h | Yield (%) at 4h | Reference |
| 4-Trifluoromethylacetophenone | 85 ± 5 | 90 ± 5 | 86 ± 4 | |
| 4-Chloroacetophenone | 82 ± 5 | 85 ± 4 | 84 ± 3 | |
| Conditions: Substrate to pyridine hydrobromide perbromide ratio of 1.0:1.1 at 90°C. |
Experimental Protocols
Protocol 1: α-Bromination of Acetophenone using Bromine and Aluminum Chloride
This protocol is adapted from Organic Syntheses.
Materials:
-
Acetophenone
-
Anhydrous ether
-
Anhydrous aluminum chloride
-
Bromine
-
Water
-
Petroleum ether
-
Methanol (for recrystallization)
Procedure:
-
Dissolve 50 g (0.42 mole) of acetophenone in 50 cc of pure anhydrous ether in a dry three-necked flask equipped with a separatory funnel, mechanical stirrer, and reflux condenser.
-
Cool the solution in an ice bath and add 0.5 g of anhydrous aluminum chloride.
-
Gradually add 67 g (0.42 mole) of bromine from the separatory funnel with stirring, at a rate of about 1 cc per minute.
-
After the addition is complete, immediately remove the ether and dissolved hydrogen bromide under reduced pressure.
-
The resulting solid mass of brownish-yellow crystals is washed with a mixture of 10 cc of water and 10 cc of petroleum ether.
-
Filter the crystals with suction and wash with fresh portions of the solvent mixture until a white product is obtained.
-
The crude phenacyl bromide can be recrystallized from methanol for higher purity.
Protocol 2: Microwave-Assisted α-Bromination using NBS and PTSA
This protocol is based on the work of Guan et al.
Materials:
-
Acetophenone derivative (0.2 mmol)
-
N-Bromosuccinimide (NBS) (0.2 mmol)
-
p-Toluenesulfonic acid (PTSA) (0.02 mmol, 10 mol%)
-
Dichloromethane (2 mL)
Procedure:
-
In a microwave reaction vial, combine the acetophenone derivative, NBS, and PTSA in dichloromethane.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 80°C for 30 minutes.
-
After cooling, the reaction mixture can be processed by standard workup procedures, typically involving washing with water and brine, drying over an anhydrous salt, and removal of the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for bromination reactions.
Caption: Acid-catalyzed α-bromination mechanism.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude 2,2-Dibromoacetamide
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive methods and troubleshooting advice for the purification of crude 2,2-Dibromoacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective method for purifying solid organic compounds like this compound is recrystallization. Column chromatography can also be used, particularly for removing impurities with very similar solubility profiles to the desired product.
Q2: What are the likely impurities in crude this compound?
A2: Impurities in crude this compound typically originate from the synthetic route. Common impurities may include:
-
Unreacted starting materials: Such as acetamide (B32628) or the brominating agent.
-
Byproducts: Including mono-brominated acetamide (2-Bromoacetamide) and potentially over-brominated species.
-
Residual solvents: Solvents used during the synthesis and initial workup.
-
Degradation products: Amides can be susceptible to hydrolysis under strong acidic or basic conditions.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: A good recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Given the polar nature of the amide group, polar solvents are a good starting point. It is recommended to perform small-scale solubility tests with various solvents to determine the most suitable one. Potential solvents and solvent systems include:
-
Single solvents: Ethanol (B145695), methanol, isopropanol, or water.
-
Mixed solvent systems: An ethanol/water or acetone/hexane mixture can be effective. In a mixed solvent system, the crude product is typically dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and then a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes turbid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: The compound "oils out" instead of forming crystals during recrystallization.
-
Cause: This occurs when the solute separates from the solution as a liquid instead of a solid. It often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.
-
Solution:
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation level slightly.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
If the problem persists, consider a different solvent or solvent system.[1]
-
Problem 2: No crystals form, even after the solution has cooled.
-
Cause: The solution may be too dilute (too much solvent was added), or the solution is supersaturated and requires nucleation to initiate crystal growth.
-
Solution:
Problem 3: The recrystallization yield is very low.
-
Cause: This can be due to using too much solvent, premature crystallization during a hot filtration step, or washing the final crystals with a solvent that is not cold enough.
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
If performing a hot filtration, pre-heat the funnel and receiving flask to prevent the product from crystallizing prematurely.
-
Ensure the solution is thoroughly cooled in an ice bath before filtering to maximize crystal formation.
-
Wash the collected crystals with a minimal amount of ice-cold solvent.
-
Problem 4: The purified crystals are colored.
-
Cause: The presence of colored impurities that co-crystallize with the product.
-
Solution:
-
Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities.
-
Be cautious not to add too much charcoal, as it can also adsorb some of the desired product.
-
Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Data Presentation
The following table can be used to record and compare the results of different purification methods for this compound.
| Purification Method | Initial Mass (g) | Final Mass (g) | Recovery (%) | Purity (e.g., by HPLC, NMR) | Observations (e.g., crystal color, size) |
| Recrystallization (Solvent A) | |||||
| Recrystallization (Solvent B) | |||||
| Column Chromatography |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture gently while stirring. Continue adding small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum, to remove any residual solvent.
Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is still hot, add water dropwise with continuous swirling until the solution becomes faintly and persistently turbid.
-
Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the single solvent recrystallization protocol, using an ice-cold ethanol/water mixture for washing.
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Logical troubleshooting guide for common issues in recrystallization.
References
Identifying and characterizing impurities in 2,2-Dibromoacetamide samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing impurities in 2,2-Dibromoacetamide samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound samples?
A1: Impurities in this compound typically originate from the synthetic route or degradation. Common impurities include unreacted starting materials, by-products from incomplete or side reactions, and degradation products.
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Starting Materials: Residual acetamide (B32628) and bromine may be present.
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Reaction By-products: Mono-bromoacetamide is a common process-related impurity resulting from incomplete bromination.
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Degradation Products: this compound can be susceptible to hydrolysis, potentially forming compounds like 2-hydroxyacetamide.[1] It is also noted to be stable but potentially moisture-sensitive.[2]
Q2: Which analytical techniques are most effective for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic methods is essential for the unambiguous identification and quantification of impurities.[3][4]
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High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary technique for separating and quantifying non-volatile organic impurities like unreacted starting materials and by-products.[3]
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile and semi-volatile impurities, including residual solvents. For some acetamides, derivatization may be necessary to improve volatility and thermal stability for GC analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities once they are isolated. It provides detailed information about the molecular structure.
Q3: What are the potential degradation pathways for this compound?
A3: The primary degradation pathway for haloacetamides is hydrolysis. Under aqueous conditions, especially at non-neutral pH, the bromine atoms can be substituted by hydroxyl groups. Exposure to high heat and light may also accelerate decomposition.
Impurity Identification Workflow
The following diagram illustrates a typical workflow for the identification and characterization of unknown impurities in a this compound sample.
Caption: General workflow for impurity detection and identification.
Troubleshooting Guides
HPLC Analysis Troubleshooting
Q4: My HPLC chromatogram shows unexpected peaks. What are the possible causes and solutions?
A4: Unexpected peaks can arise from several sources. Systematically investigating each possibility is key to resolving the issue.
| Possible Cause | Troubleshooting Steps & Solutions |
| Sample Contamination | Prepare a fresh sample using high-purity solvents. Ensure sample vials and caps (B75204) are clean. |
| Solvent/Mobile Phase Contamination | Prepare fresh mobile phase using HPLC-grade solvents and water. Filter the mobile phase to remove particulates. |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol). If the problem persists, consider replacing the guard column or the analytical column. |
| Carryover from Previous Injection | Run a blank injection (mobile phase only) to see if the peaks reappear. If so, optimize the needle wash method on the autosampler. |
| Degradation in Vial | Analyze the sample immediately after preparation. If degradation is suspected, use an amber vial and keep the autosampler tray cool. |
Q5: Why do my chromatographic peaks look broad or show tailing?
A5: Poor peak shape can compromise resolution and quantification. The cause is often related to interactions between the sample, mobile phase, and stationary phase.
Caption: Troubleshooting guide for common HPLC peak shape issues.
GC-MS Analysis Troubleshooting
Q6: I am observing artifactual peaks in my GC-MS analysis that are not present in the HPLC. Why?
A6: The heated injector port and column in a GC system can cause thermally labile compounds to degrade. For N-acetylated compounds, this can result in the artifactual formation of acetamide.
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Troubleshooting:
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Lower the Injector Temperature: Gradually decrease the injector temperature to the lowest point that still allows for efficient volatilization of your target analytes.
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Use a Derivatization Agent: Chemical derivatization can increase the thermal stability of the analyte. For acetamides, agents like 9-xanthydrol have been used successfully.
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Confirm with a Standard: Inject a pure standard of a suspected precursor (e.g., a known N-acetylated compound) to see if it generates the artifactual acetamide peak under your analytical conditions.
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NMR Spectroscopy Troubleshooting
Q7: My ¹H NMR spectrum shows unexpected signals. How do I determine their origin?
A7: Unexpected signals in an NMR spectrum can be impurities, residual solvents, or water.
| Signal Source | Identification & Troubleshooting |
| Residual Solvents | Compare the chemical shifts of the unknown peaks to published data for common laboratory solvents (e.g., Acetone: ~2.17 ppm, Dichloromethane: ~5.32 ppm in CDCl₃). |
| Water | A broad singlet, typically between 1.5-2.5 ppm in CDCl₃ or ~3.3 ppm in DMSO-d₆. Its position can be variable. |
| Process Impurities | Compare the spectrum to known spectra of potential impurities like acetamide or mono-bromoacetamide. For example, the presence of unreacted starting material would show characteristic signals for that compound. |
| Grease | Broad, unresolved signals may indicate contamination from stopcock grease. Ensure all glassware is meticulously clean. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a general starting point for separating this compound from its potential non-volatile impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL. |
Protocol 2: GC-MS Method for Volatile Impurity Analysis
This method is suitable for identifying volatile organic impurities.
| Parameter | Condition |
| Column | DB-WAX (or similar polar), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium at 1.2 mL/min |
| Injector Temperature | 240 °C (may need optimization) |
| Oven Program | Initial: 40 °C, hold 2 min. Ramp: 20 °C/min to 300 °C, hold 15 min. |
| MS Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-450 |
| Sample Preparation | Dissolve sample in a suitable solvent (e.g., Methanol or Ethyl Acetate) to a concentration of ~1 mg/mL. |
Protocol 3: Sample Preparation for NMR Analysis
Proper sample preparation is crucial for obtaining high-quality NMR data.
| Parameter | Procedure |
| Solvent | Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide (B87167) (DMSO-d₆) |
| Concentration | 5-10 mg of sample in 0.5-0.7 mL of deuterated solvent. |
| Internal Standard | Tetramethylsilane (TMS) at 0 ppm (often pre-added to solvent). |
| Procedure | 1. Accurately weigh the sample into a clean, dry NMR tube. 2. Add the deuterated solvent. 3. Cap the tube and gently vortex or invert to dissolve the sample completely. 4. Place the tube into the NMR spectrometer. |
References
Safe handling and storage protocols for 2,2-Dibromoacetamide in a laboratory setting
Technical Support Center: Safe Handling and Storage of 2,2-Dibromoacetamide
This guide provides comprehensive safety protocols, troubleshooting advice, and frequently asked questions for the safe handling and storage of this compound (CAS No. 598-70-9) in a laboratory environment. It is intended for researchers, scientists, and drug development professionals to minimize risks and ensure procedural integrity during experiments.
Quantitative Data Summary
The following table summarizes the key quantitative and qualitative safety information for this compound, compiled from various safety data sheets.
| Property | Value | Source(s) |
| Chemical Formula | C₂H₃Br₂NO | [1] |
| Molecular Weight | 216.86 g/mol | [1] |
| Appearance | Solid | [2] |
| Odor | No data available | [2] |
| Solubility in Water | Moderate (~160 g/L at 25°C) | [1] |
| Storage Temperature | Store in a dry, cool, and well-ventilated place. | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | |
| Hazard Statements | Harmful if swallowed. Very toxic to aquatic life with long lasting effects. |
Troubleshooting Guide & FAQs
This section addresses specific issues that users might encounter during the handling and storage of this compound.
Q1: What are the immediate first aid measures in case of accidental exposure?
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Eye Contact: Immediately flush eyes with large amounts of water, removing any contact lenses. Separate eyelids to ensure thorough flushing and call a physician promptly.
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Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water and consult a doctor.
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Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was inhaled.
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Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.
-
Hand Protection: Use protective gloves. Inspect gloves for any signs of degradation or puncture before use.
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Skin and Body Protection: Wear impervious, fire/flame-resistant clothing and a lab coat.
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Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.
Q3: How should I handle a spill of this compound?
Avoid dust formation and contact with skin and eyes. Use personal protective equipment. For spills, sweep up the solid material and place it into a suitable, closed container for disposal. Ensure the area is well-ventilated.
Q4: What are the proper storage conditions for this compound?
Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents, bases, and acids.
Q5: What are the known hazardous decomposition products of this compound?
Under fire conditions, it may decompose to emit toxic fumes. Hydrolysis can lead to the formation of dibromoacetic acid, glyoxylic acid, and oxalic acid.
Q6: Can I store this compound with other common laboratory chemicals?
No, it should be stored separately from strong acids, alkalis, and strong oxidizing or reducing agents to prevent hazardous reactions.
Q7: What is the proper procedure for disposing of this compound waste?
Dispose of contents and containers to an approved waste disposal plant. All waste, including contaminated materials like gloves and wipes, should be collected in a designated, properly labeled, and sealed hazardous waste container. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting, from receipt of the chemical to its final disposal.
Caption: Safe handling workflow for this compound.
References
Preventing the degradation of 2,2-Dibromoacetamide stock solutions
This technical support center provides guidance on the proper handling, storage, and use of 2,2-Dibromoacetamide stock solutions to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary laboratory use?
A1: this compound is a reactive chemical compound belonging to the haloacetamide family. In a laboratory setting, it is primarily used as an alkylating agent. Its reactivity allows it to form covalent bonds with nucleophiles, making it a useful tool for modifying cysteine and histidine residues in proteins. This makes it valuable for enzyme inhibition studies and protein structure-function analysis.
Q2: How should I prepare a stock solution of this compound?
A2: To ensure stability, it is crucial to prepare stock solutions of this compound in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For a detailed step-by-step guide, please refer to the "Experimental Protocols" section below. It is important to handle the compound in a well-ventilated area, such as a chemical fume hood, and to use appropriate personal protective equipment (PPE).
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Once prepared, stock solutions should be stored in tightly sealed vials to prevent moisture absorption. For short-term storage (up to one month), a temperature of -20°C is suitable. For long-term storage (up to six months), it is recommended to store the solutions at -80°C. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into single-use volumes. The solid, powdered form of this compound is stable for years when stored in a cool, dry, and dark place.
Q4: What are the main factors that can cause the degradation of this compound solutions?
A4: The stability of this compound in solution is primarily affected by several factors:
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pH: The amide bond is susceptible to hydrolysis under both strongly acidic and basic conditions.
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Temperature: Elevated temperatures accelerate the rate of degradation.
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Light: Exposure to light can promote photodegradation.
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Moisture: The presence of water can lead to hydrolysis of the amide bond.
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Nucleophiles: Buffers and other reagents containing nucleophiles (e.g., Tris, DTT, glutathione) will react with and consume this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Precipitate forms in the stock solution upon dissolution or during storage. | 1. The solubility limit of the compound in the chosen solvent has been exceeded.2. The solution was stored at a low temperature, causing the compound to crystallize out of solution.3. The solvent used was not anhydrous, leading to hydrolysis and the formation of less soluble degradation products. | 1. Gently warm the solution and/or use sonication to aid in dissolving the compound. If the precipitate persists, consider preparing a more dilute stock solution.2. Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure all the solute has redissolved.3. Always use high-purity, anhydrous solvents for preparing stock solutions. |
| Loss of compound activity or inconsistent experimental results. | 1. Degradation of the this compound stock solution due to improper storage or handling.2. Reaction of this compound with components in the experimental buffer. | 1. Ensure proper storage conditions (-20°C for short-term, -80°C for long-term) in tightly sealed, light-protected, single-use aliquots. Avoid repeated freeze-thaw cycles. If degradation is suspected, prepare a fresh stock solution.2. Avoid using buffers that contain nucleophiles (e.g., Tris, glutathione, DTT). Opt for non-nucleophilic buffers such as HEPES, MES, or phosphate (B84403) buffers. |
| Observation of unexpected side products in the reaction mixture. | 1. Non-specific alkylation of other nucleophilic residues in the target molecule.2. The presence of impurities in the this compound or the solvent. | 1. While this compound is most reactive towards cysteine residues, it can also react with other residues like histidine, lysine, aspartate, and glutamate, especially at higher pH and concentrations. Optimize reaction conditions (e.g., lower pH, lower concentration of this compound, shorter reaction time) to improve specificity.2. Use high-purity this compound and anhydrous, high-grade solvents for all experiments. |
Data on Factors Affecting Stability
Table 1: Hydrolysis Half-life of 2,2-Dibromo-3-nitrilopropionamide (DBNPA) at Different pH Values
| pH | Half-life |
| 5 | 67 days |
| 7 | 63 hours |
| 9 | 73 minutes |
Data for the analogous compound 2,2-Dibromo-3-nitrilopropionamide (DBNPA) is presented as a proxy for this compound.[1]
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO
Materials:
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This compound (solid)
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Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile amber vial
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Vortex mixer
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Sonicator (optional)
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Analytical balance
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Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Equilibrate the container of this compound to room temperature before opening to prevent moisture condensation.
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In a chemical fume hood, carefully weigh out the desired amount of this compound. For a 1 mL 100 mM stock solution, weigh 21.69 mg (Molecular Weight = 216.86 g/mol ).
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Transfer the weighed powder to a sterile amber vial.
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Add the appropriate volume of anhydrous DMSO to the vial. For a 100 mM solution, add 1.0 mL of DMSO.
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Tightly cap the vial and vortex the solution thoroughly until the solid is completely dissolved. If necessary, use a sonicator bath for a few minutes to aid dissolution.
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Aliquot the stock solution into single-use volumes in smaller, tightly sealed vials to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Assessing the Stability of this compound in an Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over time at different temperatures.
Materials:
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100 mM stock solution of this compound in DMSO
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Aqueous buffer of interest (e.g., PBS, HEPES)
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Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)
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Sterile microcentrifuge tubes
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High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Preparation of Working Solution: Prepare a working solution of this compound by diluting the 100 mM DMSO stock solution into the aqueous buffer of interest to a final concentration (e.g., 100 µM).
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Incubation: Aliquot the working solution into multiple microcentrifuge tubes. Place the tubes in incubators set at the desired temperatures.
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Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube from each temperature condition. The t=0 sample should be processed immediately after preparation.
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Sample Analysis: Analyze the samples at each time point using a validated HPLC or LC-MS method to determine the concentration of the remaining this compound.
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Data Analysis: Plot the concentration of this compound as a function of time for each temperature. Calculate the degradation rate constant and the half-life of the compound under each condition.
Visualizations
Caption: Simplified hydrolysis pathway of this compound.
Caption: Experimental workflow for preparing and assessing the stability of this compound solutions.
References
Managing the hygroscopic nature of 2,2-Dibromoacetamide during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of 2,2-Dibromoacetamide during experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound hygroscopic?
Q2: What are the potential consequences of moisture contamination when using this compound?
Moisture contamination can lead to several experimental issues:
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Inaccurate Weighing: Absorption of atmospheric moisture will lead to an overestimation of the mass of this compound, resulting in incorrect molar calculations and reagent stoichiometry.
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Hydrolysis: As an acetamide (B32628) derivative, this compound may be susceptible to hydrolysis in the presence of water, especially under non-neutral pH conditions or elevated temperatures. This can lead to the formation of impurities and a reduction in the yield of the desired product.
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Reaction Failure or Side Reactions: The presence of water can interfere with moisture-sensitive reactions, leading to incomplete conversion or the formation of undesired byproducts.
Q3: How should this compound be properly stored?
To minimize moisture absorption, this compound should be stored under the following conditions:
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Airtight Containers: Store in a tightly sealed container. The use of parafilm to further seal the container lid is a good practice.
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Dry Environment: Keep the container in a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, calcium chloride).
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Inert Atmosphere: For highly sensitive experiments, storing the compound under an inert atmosphere (e.g., nitrogen or argon) inside a glove box is recommended.[4]
Q4: How can I determine the water content of my this compound sample?
Karl Fischer titration is the most accurate and specific method for determining the water content of a substance.[5] This technique can quantify both free and bound water. For a detailed procedure, refer to the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent reaction yields or product purity. | Variable water content in the this compound starting material. | Determine the water content of the this compound lot using Karl Fischer titration before use. If necessary, dry the material under vacuum. Ensure consistent handling and storage procedures are followed for all experiments. |
| Difficulty in achieving an accurate weight of the solid. | Rapid absorption of atmospheric moisture during weighing. | Weigh the this compound quickly. For highly sensitive applications, weigh the compound inside a glove box with a controlled, low-humidity atmosphere. Alternatively, weigh a larger amount than needed, and quickly transfer the required portion to the reaction vessel. |
| Formation of unexpected byproducts. | Hydrolysis of this compound due to moisture contamination. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (nitrogen or argon) to exclude atmospheric moisture. |
| Physical appearance of the solid has changed (e.g., clumping). | Significant moisture absorption from the atmosphere. | The material may have absorbed a significant amount of water. It is recommended to dry the compound under vacuum at a temperature below its decomposition point. The effectiveness of the drying process should be confirmed by Karl Fischer titration. |
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound
This protocol outlines the best practices for handling this compound to minimize moisture exposure.
Materials:
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This compound
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Spatula
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Weighing boat or paper
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Analytical balance
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Glove box or a low-humidity environment
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Appropriate personal protective equipment (PPE): gloves, safety glasses, lab coat
Procedure:
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Preparation: If not using a glove box, ensure the weighing area is clean and dry. Minimize drafts that could introduce moist air.
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Equilibration: Allow the sealed container of this compound to equilibrate to the ambient temperature of the weighing area before opening. This prevents condensation of atmospheric moisture onto the cold solid.
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Dispensing: Open the container for the shortest possible time. Quickly dispense the desired amount of the solid onto the weighing vessel.
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Weighing: Record the mass of the this compound.
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Sealing: Immediately and tightly seal the main container of this compound after dispensing.
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Transfer: Promptly transfer the weighed solid to the reaction vessel.
Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration
This protocol provides a general procedure for determining the water content in a sample of this compound.
Materials:
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Karl Fischer titrator (volumetric)
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Karl Fischer reagents (titrant and solvent)
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Anhydrous methanol (B129727) (or other suitable solvent)
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This compound sample
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Analytical balance
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Gas-tight syringe and needle
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves filling the burette with titrant and conditioning the solvent in the titration vessel to a dry state.
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Blank Determination: Perform a blank titration with the solvent to determine the background moisture level.
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Sample Preparation: Accurately weigh a suitable amount of the this compound sample. The sample size should be chosen based on the expected water content to ensure an adequate titration volume.
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Sample Introduction: Quickly and carefully introduce the weighed sample into the conditioned titration vessel.
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Titration: Start the titration. The Karl Fischer titrator will automatically dispense the titrant until the endpoint is reached.
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Calculation: The instrument's software will calculate the water content of the sample based on the volume of titrant consumed, the titer of the titrant, and the mass of the sample. The result is typically expressed as a percentage or in parts per million (ppm).
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Replicates: Perform the determination in triplicate to ensure the precision of the results.
Visualizations
References
Incompatibility of 2,2-Dibromoacetamide with strong oxidizing agents and bases
This technical support center provides troubleshooting guidance and frequently asked questions regarding the safe handling and use of 2,2-Dibromoacetamide, with a specific focus on its incompatibility with strong oxidizing agents and bases.
Troubleshooting Guides
Issue: Unexpected Exothermic Reaction or Gas Evolution When Mixing this compound with Other Reagents.
Possible Cause: Inadvertent mixing with incompatible substances such as strong oxidizing agents or strong bases.
Troubleshooting Steps:
-
Immediate Action: If you observe a rapid temperature increase, gas evolution, or color change, immediately cease the addition of any further reagents. If it is safe to do so, move the reaction vessel to a fume hood and ensure proper ventilation. Alert colleagues and the lab safety officer.
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Identify Potential Incompatibilities: Carefully review all components of your reaction mixture. Check the Safety Data Sheets (SDS) for each chemical to identify any known incompatibilities. Pay close attention to substances classified as strong oxidizing agents (e.g., potassium permanganate, sodium hypochlorite, hydrogen peroxide) or strong bases (e.g., sodium hydroxide (B78521), potassium hydroxide).
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Quench with Caution: If the reaction is still proceeding, quenching may be necessary. However, the choice of quenching agent is critical. Do not add water or other protic solvents indiscriminately, as this could accelerate the reaction. A large volume of an inert solvent, if compatible with all reaction components, may help to dilute the reactants and dissipate heat.
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Post-Incident Analysis: Once the situation is stabilized, a thorough investigation should be conducted.
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What was the order of addition of reagents?
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What were the concentrations and quantities of each reagent?
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What was the temperature of the reaction vessel before and during the incident?
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Were there any impurities in the starting materials?
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Issue: Degradation of this compound Observed During an Experiment or in Storage.
Possible Cause: Exposure to basic conditions, even mild bases, or slow reaction with oxidizing agents present in the reaction mixture. Hydrolysis of the amide bond can occur in the presence of bases.
Troubleshooting Steps:
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pH Measurement: If your reaction is in an aqueous or protic solvent, measure the pH of the solution. A basic pH could indicate that hydrolysis is the cause of degradation.
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Analytical Confirmation: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the degradation products. Common degradation products from hydrolysis include dibromoacetic acid and ammonia (B1221849).
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Review Reaction Conditions:
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Are any of the reagents or solvents basic?
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Could any of the reagents be contaminated with basic impurities?
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Is the reaction being run at an elevated temperature that could accelerate degradation?
-
-
Storage Conditions: Ensure that this compound is stored in a cool, dry place, away from alkaline materials. The container should be tightly sealed to prevent moisture absorption, which can facilitate hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with mixing this compound with strong oxidizing agents?
A1: Mixing this compound with strong oxidizing agents can lead to a vigorous, exothermic reaction, posing a significant risk of a runaway reaction, fire, or explosion. The reaction can generate toxic and corrosive fumes, including bromine and nitrogen oxides. The severity of the reaction depends on factors such as the specific oxidizing agent, the concentration of the reactants, the temperature, and the presence of any catalysts.
Q2: What happens when this compound comes into contact with a strong base like sodium hydroxide?
A2: Strong bases like sodium hydroxide will catalyze the hydrolysis of the amide bond in this compound. This reaction is typically exothermic and produces dibromoacetate salt and ammonia gas. The evolution of ammonia gas can lead to a pressure buildup in a closed system.
Q3: Are there any specific oxidizing agents or bases that are known to be particularly hazardous with this compound?
A3: While all strong oxidizing agents and bases should be considered incompatible, compounds like potassium permanganate, sodium hypochlorite, and concentrated hydrogen peroxide are known for their high reactivity. Similarly, alkali metal hydroxides such as sodium hydroxide and potassium hydroxide are particularly effective at promoting rapid hydrolysis.
Q4: How can I test for potential incompatibilities with this compound in my specific reaction mixture?
A4: It is highly recommended to perform a small-scale hazard evaluation before scaling up any new reaction. Techniques like Differential Scanning Calorimetry (DSC) can be used to screen for exothermic reactions between this compound and other components of your mixture. A simple, small-scale mixing test in a controlled environment (e.g., in a fume hood with temperature monitoring) can also provide an indication of incompatibility. Always start with very small quantities and dilute solutions.
Quantitative Data Summary
The following table provides illustrative quantitative data on the incompatibility of this compound. This data is intended for hazard awareness and is not a substitute for experimental testing for your specific conditions.
| Incompatible Substance | Concentration | Test Method | Onset of Exotherm (°C) | Heat of Reaction (J/g) | Observations |
| Potassium Permanganate | 1 M Aqueous | DSC | ~45 | > 300 | Rapid, vigorous reaction with gas evolution. |
| Sodium Hypochlorite | 10% Aqueous | DSC | ~50 | > 250 | Strong exothermic reaction. |
| Sodium Hydroxide | 5 M Aqueous | Reaction Calorimetry | Ambient | ~150 | Controlled hydrolysis, evolution of ammonia gas. |
Experimental Protocols
Protocol 1: Small-Scale Incompatibility Screening
Objective: To qualitatively assess the potential for a hazardous reaction between this compound and a substance of interest (e.g., an oxidizing agent or a base) under controlled laboratory conditions.
Materials:
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This compound
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Test substance (e.g., 1 M Potassium Permanganate solution or 1 M Sodium Hydroxide solution)
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Inert solvent (e.g., a solvent in which both substances are soluble but which is unreactive)
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Small glass vials (e.g., 4 mL)
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Magnetic stirrer and stir bar
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Thermocouple or digital thermometer
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Fume hood
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Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.
Procedure:
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In a fume hood, prepare a dilute solution of this compound in the inert solvent (e.g., 0.1 M).
-
In a separate vial, prepare a dilute solution of the test substance in the same inert solvent (e.g., 0.1 M).
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Place a small vial containing 1 mL of the this compound solution on a magnetic stirrer.
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Insert a thermocouple or digital thermometer into the solution to monitor the temperature.
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Begin stirring the solution.
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Slowly, add the solution of the test substance dropwise (e.g., 0.1 mL at a time) to the this compound solution.
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Monitor the temperature closely. A temperature increase of more than 5 °C or any visible reaction (e.g., gas evolution, color change, precipitation) should be considered an indication of incompatibility.
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If a significant exotherm or reaction is observed, immediately stop the addition of the test substance.
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Record all observations.
Protocol 2: Determination of Heat of Reaction using Differential Scanning Calorimetry (DSC)
Objective: To quantitatively measure the heat of reaction between this compound and an incompatible substance.
Materials:
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Differential Scanning Calorimeter (DSC)
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Hermetic DSC pans
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This compound
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Test substance
Procedure:
-
Accurately weigh a small amount of this compound (typically 1-5 mg) into a hermetic DSC pan.
-
In the same pan, add a stoichiometric or desired excess amount of the test substance.
-
Seal the pan hermetically to contain any potential pressure generation.
-
Place the sealed pan in the DSC instrument.
-
Place an empty, sealed hermetic pan in the reference position.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) over a desired temperature range.
-
Record the heat flow as a function of temperature.
-
The onset temperature of any exothermic peak indicates the temperature at which the reaction begins.
-
Integrate the area under the exothermic peak to determine the heat of reaction (ΔH).
Visualizations
Caption: Workflow for assessing the incompatibility of this compound.
Caption: Simplified pathway for the base-catalyzed hydrolysis of this compound.
Validation & Comparative
A Comparative Guide to Purity Validation of Synthesized 2,2-Dibromoacetamide Using Quantitative NMR (qNMR)
For researchers, scientists, and professionals in drug development, the accurate determination of a compound's purity is a critical and non-negotiable step. The purity of an active pharmaceutical ingredient (API) or a key intermediate like 2,2-Dibromoacetamide directly impacts the reliability of experimental results, synthetic yields, and the safety and efficacy of the final therapeutic agent. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) with other standard analytical techniques for validating the purity of this compound, supported by detailed experimental protocols and data interpretation guidelines.
Introduction to Purity Assessment Techniques
Several analytical methods are employed to assess the purity of synthesized organic compounds, each with distinct principles, advantages, and limitations. The choice of method often depends on the physicochemical properties of the analyte and the specific requirements of the analysis.
-
Quantitative NMR (qNMR): A primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[1][2] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons contributing to that signal, enabling precise quantification against a certified internal standard.[1][3]
-
High-Performance Liquid Chromatography (HPLC): A powerful separation technique widely used for purity analysis.[4] It excels at separating the main compound from structurally similar impurities, providing a relative purity assessment based on the area percentage of the main peak (the "100% method").[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds, GC-MS separates components in a mixture and provides mass-to-charge ratio information, which aids in the identification of the main compound and any volatile impurities.[6]
-
Melting Point Determination: A classical and straightforward method for assessing the purity of solid compounds.[7] Impurities typically cause a depression and broadening of the melting point range compared to the pure substance.[7][8]
Comparative Analysis: qNMR vs. Alternative Methods
The selection of an appropriate analytical technique is crucial for the robust characterization of this compound. The following table compares qNMR with other common methods for this specific application.
| Technique | Principle | Advantages for this compound | Limitations | Type of Purity Data |
| qNMR | Signal intensity is directly proportional to the molar concentration of nuclei.[1] | - Absolute Purity: Provides a direct measure of purity (e.g., % w/w) against a certified standard.[5][9] - Structural Confirmation: Simultaneously confirms the identity of the compound. - Nondestructive: The sample can be recovered after analysis.[5] - Universal Detection: Detects all proton-containing species, including residual solvents. | - Lower sensitivity compared to chromatographic methods. - Requires careful selection of a non-overlapping internal standard. - Peak overlap can complicate quantification. | Absolute (% w/w) |
| HPLC | Differential partitioning of components between a mobile and stationary phase.[4] | - High Resolution: Excellent for separating closely related impurities. - High Sensitivity: Can detect impurities at very low levels. - Established method in pharmaceutical analysis.[10] | - Relative Purity: Typically provides area percent, which may not reflect true mass percent without response factors. - Requires a specific reference standard for identity confirmation. - Does not detect non-UV active impurities. | Relative (Area %) |
| GC-MS | Separation based on volatility, followed by mass-based detection.[6] | - Impurity Identification: Mass spectral data is excellent for identifying volatile synthetic by-products. - High sensitivity for volatile compounds. | - Thermal Stability: Requires the compound to be thermally stable and sufficiently volatile. This compound may degrade at high injector temperatures. - Not suitable for non-volatile impurities (e.g., salts). | Relative (Area %), Impurity ID |
| Melting Point | Determination of the temperature range over which a solid melts.[7] | - Simple & Fast: Provides a quick preliminary check of purity.[11] - Low cost. | - Insensitive: Not effective for detecting small amounts of impurities. - Useless for mixtures of isomers or eutectic mixtures.[12] - Not a quantitative method. | Qualitative |
Experimental Protocol: Purity Determination of this compound by ¹H qNMR
This protocol details the steps for determining the absolute purity of a synthesized batch of this compound using an internal standard method.
Materials and Instrumentation
-
Analyte: Synthesized this compound (MW: 216.86 g/mol )
-
Internal Standard (IS): Maleic Acid (Certified Reference Material, ≥99.5% purity, MW: 116.07 g/mol )
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer
-
Equipment: Analytical balance (4-5 decimal places), volumetric flasks, vials, NMR tubes
Sample Preparation
Accurate weighing is critical for reliable qNMR results.[2]
-
Weigh Internal Standard: Accurately weigh approximately 5-10 mg of maleic acid into a clean, dry vial. Record the exact mass (WIS).
-
Weigh Analyte: Accurately weigh approximately 15-20 mg of the synthesized this compound into the same vial. Record the exact mass (WAn). The molar ratio of analyte to standard should ideally be between 0.5 and 2.[2]
-
Dissolution: Add a precise volume (e.g., 0.75 mL) of DMSO-d₆ to the vial. Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer: Transfer the solution to a clean NMR tube.
Caption: Workflow for qNMR sample preparation.
NMR Data Acquisition
To ensure accurate quantification, spectra must be acquired under strict experimental conditions.[13]
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker).
-
Pulse Angle: 30° flip angle is often used as a compromise to shorten the required relaxation delay. A 90° pulse can be used if the relaxation delay is sufficiently long.[2]
-
Relaxation Delay (d1): This is a crucial parameter. It must be at least 5 times the longest T₁ relaxation time (5xT₁) of any proton being integrated (in both the analyte and the standard).[2][9] A conservative value of 30-60 seconds is often recommended for small molecules.[2]
-
Acquisition Time (aq): At least 3 seconds to ensure adequate digital resolution.[2]
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[2][9]
-
Temperature: Maintain a constant temperature (e.g., 298 K).
Data Processing and Purity Calculation
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Ensure the baseline is flat across the integrated regions.
-
Integration: Integrate the well-resolved, characteristic signals for both this compound and the internal standard.
-
This compound: The signal for the -NH₂ protons (2H) and the -CH proton (1H).
-
Maleic Acid (IS): The signal for the two vinyl protons (-CH=CH-) (2H).
-
-
Purity Calculation: The purity of the analyte (%PAn) is calculated using the following formula:[9]
%PAn = (IAn / IIS) * (NIS / NAn) * (MWAn / MWIS) * (WIS / WAn) * %PIS
Where:
-
IAn, IIS: Integral values for the analyte and internal standard signals.
-
NAn, NIS: Number of protons for the integrated signals of the analyte and standard.
-
MWAn, MWIS: Molecular weights of the analyte and standard.
-
WAn, WIS: Weights of the analyte and standard.
-
%PIS: Purity of the internal standard.
-
Hypothetical Data and Results
The following table presents a hypothetical data set from a qNMR experiment to determine the purity of a synthesized batch of this compound.
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Weight (W) | 18.52 mg | 8.15 mg |
| Molecular Weight (MW) | 216.86 g/mol | 116.07 g/mol |
| Signal Integrated | -NH₂ protons | -CH=CH- protons |
| Number of Protons (N) | 2 | 2 |
| Integral Value (I) | 5.88 | 6.25 |
| Purity (%P) | To be calculated | 99.7% |
Calculation: %PAn = (5.88 / 6.25) * (2 / 2) * (216.86 / 116.07) * (8.15 / 18.52) * 99.7% %PAn = (0.9408) * (1) * (1.8685) * (0.4401) * 99.7% %PAn = 0.7735 * 99.7% %PAn = 96.8%
This result indicates that the purity of the synthesized this compound is 96.8% w/w.
Caption: Logical relationship of orthogonal analytical methods.
Conclusion
Quantitative NMR is a robust, reliable, and increasingly accessible technique for the absolute purity determination of pharmaceutical compounds like this compound.[3][10] Its distinct advantage lies in its status as a primary ratio method, which provides direct and accurate purity values without the need for compound-specific standards.[1] While chromatographic techniques like HPLC are invaluable for profiling impurities, qNMR offers a powerful and orthogonal approach that provides simultaneous structural confirmation and absolute quantification.[5][14] For researchers in drug development, integrating qNMR into the analytical workflow ensures a higher level of confidence in the quality of synthesized materials, underpinning the integrity and reproducibility of subsequent research.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tutorchase.com [tutorchase.com]
- 8. moravek.com [moravek.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,2-Dibromoacetamide and N-bromosuccinimide as Brominating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of an appropriate brominating agent is crucial for the successful and efficient synthesis of target molecules. This guide provides a detailed comparative analysis of two potential brominating agents: the widely utilized N-bromosuccinimide (NBS) and the less common 2,2-Dibromoacetamide. This comparison aims to provide an objective overview of their performance, supported by available experimental data and mechanistic insights, to aid researchers in making informed decisions for their synthetic endeavors.
Executive Summary
N-bromosuccinimide (NBS) stands out as a versatile and highly efficient reagent for a wide range of bromination reactions, including allylic, benzylic, and aromatic brominations, as well as the α-bromination of carbonyl compounds and electrophilic addition to alkenes. Its solid, crystalline nature makes it easier and safer to handle than liquid bromine. In contrast, this compound is not a commonly employed brominating agent in standard organic synthesis. The available literature suggests that related compounds, such as N-bromoacetamide (NBA) and N,N-dibromoacetamide (NDBA), are the reactive species in certain contexts, primarily leading to addition reactions with alkenes rather than the diverse substitution reactions characteristic of NBS. Direct comparative studies showcasing the efficacy of this compound as a brominating agent against NBS are conspicuously absent in the current body of scientific literature.
Physical and Chemical Properties
A fundamental comparison of the physical and chemical properties of this compound and N-bromosuccinimide is essential for their practical application in a laboratory setting.
| Property | This compound | N-bromosuccinimide (NBS) |
| CAS Number | 598-70-9[1] | 128-08-5[2][3] |
| Molecular Formula | C₂H₃Br₂NO | C₄H₄BrNO₂[3] |
| Molecular Weight | 216.86 g/mol | 177.98 g/mol [4] |
| Appearance | Solid[5] | White to light yellow crystalline powder[2][3] |
| Melting Point | Not available | 175-180 °C (decomposes)[2][3] |
| Solubility | No data available | Soluble in acetone, THF, DMF, DMSO, acetonitrile. Slightly soluble in water and acetic acid. Insoluble in ether, hexane, and carbon tetrachloride.[2] |
| Stability | Stable under recommended storage conditions.[5] | Stable, but may be moisture sensitive. Incompatible with strong oxidizing agents.[6] Decomposes over time, giving off bromine.[7] |
Performance as a Brominating Agent: A Comparative Overview
Due to the scarcity of data on this compound as a brominating agent, this section will focus on the well-documented performance of N-bromosuccinimide across various reaction types and draw inferences about the potential reactivity of this compound based on related compounds.
N-bromosuccinimide (NBS): The Versatile Workhorse
NBS is a highly versatile brominating agent capable of participating in both radical and electrophilic bromination reactions.
1. Allylic and Benzylic Bromination (Wohl-Ziegler Reaction)
NBS is the reagent of choice for the selective bromination of allylic and benzylic C-H bonds. This reaction proceeds via a free-radical chain mechanism, typically initiated by light or a radical initiator like AIBN or benzoyl peroxide.[8][9][10] The key to the success of NBS in these reactions is its ability to provide a low, constant concentration of molecular bromine (Br₂), which favors radical substitution over competing electrophilic addition to the double bond.[11][12]
2. Electrophilic Addition to Alkenes
In the presence of a nucleophilic solvent, NBS reacts with alkenes to form bromohydrins or bromoethers.[7] The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by the nucleophile in an anti-fashion.[13][14]
3. α-Bromination of Carbonyl Compounds
NBS can be used for the α-bromination of ketones, esters, and other carbonyl compounds.[7] This reaction can proceed via either an acid-catalyzed or a base-catalyzed pathway, involving an enol or enolate intermediate, respectively.[7]
4. Bromination of Aromatic Compounds
Electron-rich aromatic compounds can be efficiently brominated using NBS, often with high regioselectivity.[15] The reaction is an electrophilic aromatic substitution, and the selectivity can be influenced by the choice of solvent.[15]
This compound: An Enigmatic Candidate
There is a notable lack of published research demonstrating the use of this compound as a general brominating agent in organic synthesis. However, studies on the related N-bromoacetamide (NBA) provide some clues as to its potential reactivity. Research has shown that NBA tends to favor addition reactions with olefins, rather than the allylic substitution seen with NBS.[13] Furthermore, it has been proposed that NBA can disproportionate to form N,N-dibromoacetamide (NDBA) in situ, which then acts as the species undergoing ionic addition to the double bond.
Given this, it is plausible that this compound, if it were to act as a brominating agent, might also favor addition reactions. However, without direct experimental evidence, its utility and effectiveness remain speculative. The closely related compound, 2,2-dibromo-3-nitrilopropionamide (DBNPA), is primarily used as a biocide and its synthesis involves the bromination of cyanoacetamide, rather than its use as a brominating agent itself.[16][17][18]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for brominations using N-bromosuccinimide. No comparable data is available for this compound.
Table 1: Allylic Bromination of Cyclohexene (B86901) with NBS
| Entry | Radical Initiator | Solvent | Reaction Time | Yield of 3-Bromocyclohexene | Reference |
| 1 | Benzoyl Peroxide | CCl₄ | 4 h | 67% | Not specified in snippets |
| 2 | AIBN | CCl₄ | 1 h | 80-87% | Not specified in snippets |
| 3 | Light (275W sunlamp) | CCl₄ | 1 h | ~50% (based on reacted NBS) | Not specified in snippets |
Table 2: α-Bromination of Acetophenone (B1666503) with NBS
| Entry | Catalyst | Solvent | Temperature | Reaction Time | Yield of α-Bromoacetophenone | Reference |
| 1 | Ammonium (B1175870) Acetate (B1210297) | CCl₄ | 80 °C | 1.5 h | 92% | [19] |
| 2 | Montmorillonite K-10 | Methanol | 60-65 °C | 15 min | 88% | [20] |
| 3 | p-Toluenesulfonic acid (Microwave) | Dichloromethane | 80 °C | 30 min | 90% | [21] |
Table 3: Electrophilic Addition to Styrene with NBS
| Entry | Conditions | Product | Yield | Reference |
| 1 | NBS, H₂O, DMSO | 2-Bromo-1-phenylethanol | 70% | Not specified in snippets |
Experimental Protocols
Protocol 1: Allylic Bromination of Cyclohexene using NBS (Wohl-Ziegler Reaction)
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS), recrystallized
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a solution of cyclohexene (1.0 eq) in anhydrous CCl₄ is added NBS (1.05 eq) and a catalytic amount of AIBN.
-
The mixture is heated to reflux with vigorous stirring. The reaction is monitored by the disappearance of the dense NBS and the appearance of the less dense succinimide (B58015), which floats on top of the CCl₄.
-
Upon completion, the reaction mixture is cooled to room temperature and the succinimide is removed by filtration.
-
The filtrate is washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and the solvent is removed under reduced pressure to afford the crude 3-bromocyclohexene.
-
The product can be further purified by distillation.
Protocol 2: α-Bromination of Acetophenone using NBS
Materials:
-
Acetophenone
-
N-Bromosuccinimide (NBS)
-
Ammonium acetate
-
Carbon tetrachloride (CCl₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
A mixture of acetophenone (1.0 eq), NBS (1.1 eq), and a catalytic amount of ammonium acetate in CCl₄ is heated to 80 °C.[19]
-
The reaction is stirred at this temperature for 1.5 hours.[19]
-
After cooling to room temperature, the reaction mixture is filtered to remove succinimide.
-
The filtrate is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield α-bromoacetophenone.
Reaction Mechanisms and Visualizations
The distinct reactivity of NBS in various bromination reactions is governed by different mechanistic pathways. In contrast, a definitive mechanism for this compound as a brominating agent is not established.
N-bromosuccinimide Reaction Pathways
1. Radical Mechanism: Allylic/Benzylic Bromination (Wohl-Ziegler Reaction)
The Wohl-Ziegler reaction proceeds through a radical chain mechanism.[8][9][10] Initiation involves the formation of a bromine radical, which then abstracts an allylic or benzylic hydrogen to form a resonance-stabilized radical. This radical then reacts with Br₂ (generated in low concentration from NBS and HBr) to yield the product and another bromine radical, propagating the chain.[9][11][12]
2. Electrophilic Mechanism: Addition to Alkenes
The addition of NBS to an alkene in a nucleophilic solvent follows an electrophilic addition mechanism. The alkene attacks the electrophilic bromine of NBS to form a cyclic bromonium ion intermediate. The nucleophile (e.g., water) then attacks one of the carbons of the bromonium ion from the side opposite to the bromine, leading to an anti-addition product.[13][14]
References
- 1. echemi.com [echemi.com]
- 2. N-Bromosuccinimide | 128-08-5 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. N bromosuccinamide reagent | PPTX [slideshare.net]
- 5. This compound|598-70-9|MSDS [dcchemicals.com]
- 6. 10222-01-2 CAS MSDS (2,2-Dibromo-2-cyanoacetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 10. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols:NBS bromination reactions (3):N-bromo compounds(5):Discussion series on bromination/iodination reactions 5 – Chemia [chemia.manac-inc.co.jp]
- 15. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 16. DBNPA - Wikipedia [en.wikipedia.org]
- 17. 2,2-dibromo-3-nitrilopropionamide (Ref: XD 1603) [sitem.herts.ac.uk]
- 18. 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) - IRO Biocide [irobiocide.com]
- 19. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of 2,2-Dibromo-3-nitrilopropionamide (DBNPA) and Other Commercial Biocides
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Biocidal Efficacy
In the landscape of microbial control, the selection of an appropriate biocide is paramount to ensuring product integrity, safety, and process efficiency. This guide provides a detailed comparison of the efficacy of 2,2-Dibromo-3-nitrilopropionamide (DBNPA), a rapid-acting, non-oxidizing biocide, against other widely used commercial biocides, including glutaraldehyde, isothiazolinones, and quaternary ammonium (B1175870) compounds (QACs). The information presented herein is supported by available experimental data to aid in informed decision-making for research and development applications.
Executive Summary
2,2-Dibromo-3-nitrilopropionamide (DBNPA) is a broad-spectrum biocide effective against a wide range of microorganisms, including bacteria, fungi, and algae.[1][2][3] Its primary advantages lie in its rapid microbial kill time and its quick degradation into non-toxic byproducts, minimizing environmental impact.[4][5] In comparison, other biocides like glutaraldehyde, isothiazolinones, and QACs offer different profiles in terms of speed of action, stability, and mode of action. This guide will delve into these differences through quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.
Quantitative Performance Data
The efficacy of a biocide is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The following tables summarize the comparative MIC values for DBNPA and other commercial biocides against common microbial contaminants.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Various Biocides Against Bacteria
| Biocide | Gram-Positive Bacteria (e.g., Staphylococcus aureus) MIC (mg/L) | Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa) MIC (mg/L) |
| DBNPA | 25-200 | 25-200 |
| Glutaraldehyde | ≥ 5,000 | ≥ 5,000 |
| Isothiazolinones (CMIT/MIT) | ~3-10 | ~3-15 |
| Quaternary Ammonium Compounds (BAC) | 2 | 4 |
| Quaternary Ammonium Compounds (DDAC) | 2 | 4 |
Note: These values are compiled from various sources and should be used for comparative purposes. Actual MICs can vary depending on the specific microbial strain, test conditions, and product formulation.
Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Various Biocides Against Fungi
| Biocide | Fungi (e.g., Aspergillus niger) MIC (mg/L) |
| DBNPA | 10-100 |
| Glutaraldehyde | >100 |
| Isothiazolinones (CMIT/MIT) | ~1-5 |
| Quaternary Ammonium Compounds | Not typically the primary choice for fungal control |
Note: Data for fungal MICs are less standardized across studies. The values presented are indicative of general efficacy.
Mechanisms of Action
The distinct mechanisms by which these biocides exert their antimicrobial effects are crucial to understanding their application and potential for resistance development.
2,2-Dibromo-3-nitrilopropionamide (DBNPA)
DBNPA is an electrophilic biocide that rapidly penetrates the microbial cell membrane. Its primary mode of action involves the reaction with nucleophilic sulfur-containing groups, such as those in cysteine and glutathione, which are vital components of microbial enzymes. This irreversible reaction disrupts key metabolic pathways, leading to a rapid cessation of cellular functions and cell death.
Glutaraldehyde
Glutaraldehyde is a dialdehyde (B1249045) that functions by cross-linking various cellular components. It reacts with amine groups in proteins and peptidoglycan in the cell wall, as well as with nucleic acids. This extensive cross-linking rigidifies the cell structure and inactivates enzymes, thereby inhibiting essential cellular processes.
Isothiazolinones
Isothiazolinones are electrophilic biocides that inhibit microbial growth by targeting key enzymes. They react with thiol groups in proteins, leading to the formation of mixed disulfides and subsequent inactivation of enzymes involved in respiration and energy metabolism.
Quaternary Ammonium Compounds (QACs)
QACs are cationic surfactants that disrupt microbial cell membranes. The positively charged nitrogen atom interacts with the negatively charged phospholipids (B1166683) in the cell membrane, leading to membrane destabilization, leakage of cellular contents, and ultimately, cell lysis.
Experimental Protocols
Standardized methods are essential for the accurate evaluation of biocide efficacy. Below are outlines of key experimental protocols.
Minimum Inhibitory Concentration (MIC) Test
The MIC test determines the lowest concentration of a biocide that inhibits the visible growth of a microorganism. The broth microdilution method is a commonly used technique.
Protocol Outline: Broth Microdilution Method
-
Preparation of Biocide Dilutions: A serial two-fold dilution of the biocide is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a concentration of approximately 1-5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).
-
Observation: The plate is visually inspected for turbidity. The MIC is the lowest concentration of the biocide in a well with no visible growth.
Time-Kill Assay
The time-kill assay evaluates the rate at which a biocide kills a microbial population over time. The ASTM E2315 is a standard guide for this procedure.
Protocol Outline: ASTM E2315 Time-Kill Assay
-
Preparation: A standardized suspension of the test microorganism is prepared. The biocide solution is prepared at the desired test concentration.
-
Inoculation: The microbial suspension is added to the biocide solution at time zero. A control with a neutral solution (e.g., saline) is also prepared.
-
Sampling: At predetermined time intervals (e.g., 30 seconds, 1 minute, 5 minutes), an aliquot is removed from the biocide-microbe mixture.
-
Neutralization: The antimicrobial action in the aliquot is immediately stopped by adding it to a neutralizing broth.
-
Enumeration: The number of surviving microorganisms in the neutralized sample is determined by plating and colony counting.
-
Analysis: The log reduction in the microbial population is calculated for each time point compared to the initial inoculum count.
Conclusion
The choice of a biocide is a critical decision that depends on the specific application, the target microorganisms, and the desired performance characteristics. 2,2-Dibromo-3-nitrilopropionamide (DBNPA) stands out for its exceptionally rapid antimicrobial action and favorable environmental profile due to its fast degradation. While isothiazolinones and quaternary ammonium compounds may exhibit lower MIC values against certain bacteria, their speed of kill is generally slower. Glutaraldehyde provides broad-spectrum activity through a different mechanism of action but may require higher concentrations.
This guide provides a foundational comparison to assist researchers and professionals in the drug development and life sciences fields. It is recommended to conduct specific testing under conditions that mimic the intended application to make the most informed selection.
References
Quantitative Comparison of Synthesis Routes for 2,2-Dibromoacetamide: A Review of Available Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of halogenated organic compounds is a critical aspect of discovery and process development. This guide aims to provide a comparative analysis of synthesis routes for 2,2-Dibromoacetamide. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of distinct, well-documented methods for the direct synthesis of this specific compound with associated quantitative data.
While numerous synthesis procedures exist for the structurally related but distinct compound 2,2-Dibromo-2-cyanoacetamide (DBNPA), specific and reproducible protocols detailing the synthesis of this compound are scarce. The available information often pertains to the synthesis of N-bromoacetamides or N,N-dibromoacetamides, which are positional isomers and not the target compound.
One potential, albeit not fully detailed, route is suggested by the general reaction of N-bromo-α-haloamides with a base to form gem-dihalides. This method has been reported to yield products in a wide and inconsistent range, from less than 10% to as high as 95%. Unfortunately, a specific and optimized protocol for this compound with verifiable quantitative data is not provided in the available literature.
Potential Synthetic Pathways (Hypothetical)
Based on general organic chemistry principles, two plausible routes for the synthesis of this compound can be proposed. It is crucial to note that the following are theoretical pathways and have not been substantiated with detailed experimental data in the reviewed literature.
-
Amidation of a Dibromoacetic Acid Derivative: This would likely involve the conversion of dibromoacetic acid to a more reactive species, such as an acyl chloride (dibromoacetyl chloride), followed by amination with ammonia.
-
Direct Bromination of Acetamide (B32628): This approach would involve the direct reaction of acetamide with a brominating agent. However, controlling the degree of bromination to selectively obtain the 2,2-dibromo product while avoiding mono-, tri-, or N-brominated species would be a significant challenge.
The logical workflow for the amidation of a dibromoacetic acid derivative is presented below.
Caption: Hypothetical workflow for the synthesis of this compound.
Data Presentation
Due to the absence of specific experimental data for multiple synthesis routes of this compound in the public domain, a quantitative comparison table cannot be constructed.
Experimental Protocols
Detailed and verified experimental protocols for the synthesis of this compound are not currently available in the reviewed scientific literature.
Conclusion
The synthesis of this compound appears to be a niche area with limited publicly available research. While related compounds are well-documented, the specific quantitative data required for a comparative guide on this compound synthesis routes is not available. Researchers interested in this compound may need to undertake significant process development and optimization based on general synthetic methodologies for related structures. Further investigation into proprietary or less accessible chemical literature may be required to uncover detailed synthetic procedures.
Unmasking the Hidden Dangers: A Comparative Guide to Haloacetamide Genotoxicity and Cytotoxicity in Drinking Water
For Immediate Release – A comprehensive analysis of haloacetamides (HAcAms), an emerging class of nitrogenous disinfection byproducts (DBPs) in drinking water, reveals significant differences in their potential to damage cells and DNA. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the genotoxicity and cytotoxicity of 13 prevalent haloacetamides, supported by quantitative data and detailed experimental protocols. The findings underscore the critical role of the specific halogen atom in determining the toxicity of these compounds, with iodinated haloacetamides exhibiting the highest levels of toxicity.
Haloacetamides are formed when disinfectants like chlorine react with natural organic matter and nitrogen-containing precursors in water sources. While disinfection is crucial for preventing waterborne diseases, the formation of these potentially harmful byproducts is an ongoing public health concern. This guide synthesizes key research to offer a clear comparison of their toxicological profiles.
Comparative Cytotoxicity of Haloacetamides
The cytotoxicity of 13 haloacetamides was assessed using a chronic cytotoxicity assay with Chinese hamster ovary (CHO) cells. The metric for comparison is the %C½ value, which represents the concentration of a haloacetamide that causes a 50% reduction in cell density compared to a control group over a 72-hour exposure period. A lower %C½ value indicates higher cytotoxicity.
The results clearly demonstrate that the type of halogen atom significantly influences cytotoxicity, following the general trend: Iodine > Bromine >> Chlorine. Diiodoacetamide (DIAcAm) was found to be the most cytotoxic haloacetamide, being approximately 4,800 times more potent than trichloroacetamide (B1219227) (TCAcAm).
| Haloacetamide (Abbreviation) | Chemical Structure | %C½ (µM)[1][2] | Cytotoxicity Rank[1][2] |
| Diiodoacetamide (DIAcAm) | CHI₂CONH₂ | 0.35 | 1 |
| Iodoacetamide (IAcAm) | CH₂ICONH₂ | 0.8 | 2 |
| Bromoacetamide (BAcAm) | CH₂BrCONH₂ | 2.6 | 3 |
| Tribromoacetamide (TBAcAm) | CBr₃CONH₂ | 14 | 4 |
| Bromoiodoacetamide (BIAcAm) | CHBrICONH₂ | 25 | 5 |
| Dibromochloroacetamide (DBCAcAm) | CBr₂ClCONH₂ | 30 | 6 |
| Chloroiodoacetamide (CIAcAm) | CHClICONH₂ | 35 | 7 |
| Bromodichloroacetamide (BDCAcAm) | CBrCl₂CONH₂ | 40 | 8 |
| Dibromoacetamide (DBAcAm) | CHBr₂CONH₂ | 80 | 9 |
| Bromochloroacetamide (BCAcAm) | CHBrClCONH₂ | 120 | 10 |
| Chloroacetamide (CAcAm) | CH₂ClCONH₂ | 200 | 11 |
| Dichloroacetamide (DCAcAm) | CHCl₂CONH₂ | 1,100 | 12 |
| Trichloroacetamide (TCAcAm) | CCl₃CONH₂ | 1,700 | 13 |
Comparative Genotoxicity of Haloacetamides
The genotoxicity, or the potential to damage DNA, of the 13 haloacetamides was evaluated using the alkaline Single Cell Gel Electrophoresis (SCGE or Comet) assay in CHO cells. The "Lowest Genotoxic Concentration" is the minimum concentration of a compound that induced a statistically significant increase in DNA damage compared to the control.
Similar to the cytotoxicity findings, the genotoxicity of haloacetamides is largely dictated by the halogen substitution, with the trend being I > Br >> Cl. Tribromoacetamide (TBAcAm) was identified as the most genotoxic compound in this study. Dichloroacetamide (DCAcAm) was found to be non-genotoxic under the experimental conditions.
| Haloacetamide (Abbreviation) | Lowest Genotoxic Concentration (µM)[1] | Genotoxicity Rank |
| Tribromoacetamide (TBAcAm) | 2.5 | 1 |
| Diiodoacetamide (DIAcAm) | 5 | 2 |
| Iodoacetamide (IAcAm) | 5 | 2 |
| Bromoacetamide (BAcAm) | 10 | 4 |
| Dibromochloroacetamide (DBCAcAm) | 20 | 5 |
| Bromoiodoacetamide (BIAcAm) | 25 | 6 |
| Bromodichloroacetamide (BDCAcAm) | 50 | 7 |
| Chloroiodoacetamide (CIAcAm) | 50 | 7 |
| Bromochloroacetamide (BCAcAm) | 100 | 9 |
| Dibromoacetamide (DBAcAm) | 200 | 10 |
| Chloroacetamide (CAcAm) | 1,000 | 11 |
| Trichloroacetamide (TCAcAm) | 4,000 | 12 |
| Dichloroacetamide (DCAcAm) | Not Genotoxic | 13 |
Mechanistic Insights into Haloacetamide Toxicity
The primary mechanism of haloacetamide-induced toxicity involves their action as alkylating agents. The halogen atom acts as a leaving group, allowing the acetamide (B32628) moiety to form covalent bonds with nucleophilic macromolecules within the cell, particularly proteins and DNA. A critical target is the cellular antioxidant glutathione (B108866) (GSH). Depletion of GSH disrupts the cellular redox balance, leading to oxidative stress. This oxidative stress can, in turn, damage cellular components, including lipids, proteins, and DNA, and trigger apoptotic cell death pathways.
To counteract the oxidative stress, cells activate the Nrf2 signaling pathway, a key regulator of the antioxidant response. However, severe or prolonged exposure to haloacetamides can overwhelm these defense mechanisms, leading to significant cytotoxicity and genotoxicity.
References
A Comparative Guide to Analytical Method Validation for 2,2-Dibromoacetamide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of 2,2-Dibromoacetamide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is designed to assist researchers, scientists, and drug development professionals in selecting and validating the most suitable method for their specific analytical needs, from routine quality control to trace-level analysis.
Method Comparison Overview
The choice between HPLC-UV and GC-MS for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the intended application. HPLC-UV is a robust and widely accessible technique suitable for routine assays in less complex matrices. GC-MS, particularly when coupled with a derivatization step, offers superior sensitivity and selectivity, making it ideal for trace analysis in complex samples.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation based on volatility and polarity, with detection by mass spectrometry. |
| Typical Application | Quantification in pharmaceutical formulations and process monitoring. | Trace analysis in environmental samples, impurity profiling. |
| Sample Volatility | Not required. | Volatility is necessary; derivatization may be required. |
| Sensitivity | Moderate. | High to very high. |
| Selectivity | Good, based on chromatographic separation and UV absorbance. | Excellent, based on chromatographic separation and mass fragmentation patterns. |
| Instrumentation | Widely available in analytical laboratories. | Requires more specialized equipment and expertise. |
Performance Comparison
The following tables summarize the expected validation parameters for the quantification of this compound using HPLC-UV and GC-MS. These values are based on established methods for structurally similar halogenated acetamides and serve as a benchmark for method validation.
Table 1: HPLC-UV Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | ≥ 0.998 over a range of 1-100 µg/mL |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.0% - 101.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | ≤ 1.5% |
| - Intermediate Precision | ≤ 3.0% | ≤ 2.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | ~0.3 µg/mL |
| Specificity | No interference at the analyte's retention time. | Peak purity index > 0.99. Well-resolved from potential impurities. |
Table 2: GC-MS Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | ≥ 0.999 over a range of 0.1-50 ng/mL |
| Accuracy (% Recovery) | 95.0% to 105.0% | 97.5% - 103.0% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 5.0% | ≤ 4.0% |
| - Intermediate Precision | ≤ 7.0% | ≤ 6.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | ~0.03 ng/mL |
| Specificity | Unique mass fragments and no co-eluting interferences. | Confirmed by characteristic mass spectrum and retention time. |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This reverse-phase HPLC method is suitable for the routine quantification of this compound in pharmaceutical preparations.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (50:50, v/v). The aqueous phase may be modified with 0.1% phosphoric acid to improve peak shape.[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh a portion of the sample containing this compound and dissolve it in a known volume of mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is designed for the sensitive and selective quantification of this compound, particularly at trace levels. For improved volatility and chromatographic performance, derivatization may be necessary. A common approach for amides is silylation.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.
Sample Preparation and Derivatization (Silylation):
-
Accurately measure a known volume or weigh a known amount of the sample into a vial.
-
If the sample is aqueous, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injecting into the GC-MS.
Visualizations
Caption: General workflow for analytical method validation.
Caption: Decision pathway for selecting an analytical method.
References
Stability Under Scrutiny: A Comparative Analysis of 2,2-Dibromoacetamide and Other Halogenated Amides
For Immediate Release
A comprehensive analysis of the stability of 2,2-Dibromoacetamide compared to other key halogenated amides—2,2-Dichloroacetamide, 2-Bromoacetamide, and 2-Chloroacetamide—reveals important distinctions in their thermal, hydrolytic, and photolytic robustness. This guide provides researchers, scientists, and drug development professionals with objective data to inform the selection and handling of these widely used chemical entities.
The stability of a chemical compound is a critical parameter that influences its shelf-life, reactivity in experimental setups, and degradation pathways. Halogenated amides, a class of compounds integral to various research and development applications, exhibit a range of stabilities dictated by the nature and number of their halogen substituents. This comparison focuses on providing available experimental data to benchmark the stability of this compound.
Comparative Stability Data
The following tables summarize the available quantitative and qualitative data on the thermal, hydrolytic, and photolytic stability of the four halogenated amides. It is important to note that direct, side-by-side comparative studies are limited, and the data presented is collated from various sources.
Thermal Stability
Thermal stability is a measure of a compound's resistance to decomposition upon heating. This is often evaluated using thermogravimetric analysis (TGA) to determine the onset of decomposition temperature.
| Compound | Decomposition Temperature (°C) | Observations |
| This compound | Data not available | Generally stable under standard conditions; hazardous decomposition products under fire conditions.[1] |
| 2,2-Dichloroacetamide | Data not available | No specific decomposition temperature found in the reviewed literature. |
| 2-Bromoacetamide | Noted to have thermal decomposition at high temperatures (e.g., 100°C)[2] | Unstable to heat.[3] |
| 2-Chloroacetamide | A TGA thermogram is available but does not specify an exact onset of decomposition. | Stable under recommended storage conditions.[4] |
Hydrolytic Stability
Hydrolytic stability refers to a compound's resistance to reaction with water, which can be pH-dependent. This is often expressed as a half-life (t½) or a rate constant.
| Compound | Condition | Half-life (t½) / Rate Constant | Observations |
| This compound | Chlorinated Water | > 1 week | High stability noted in the context of disinfection byproducts.[5] |
| 2,2-Dichloroacetamide | pH 7 | 55.0 (±3.7) days (for Benoxacor derivative) | Dichlormid derivative was stable for over 5 days in 2 N HCl. |
| Acidic (HCl) & Basic (NaOH) | kH: 2.8 × 10⁻³ to 0.46 M⁻¹ h⁻¹kOH: 0.3–500 M⁻¹ h⁻¹ | Hydrolysis rates are structure-dependent within this class of compounds. | |
| 2-Bromoacetamide | Acidic/Basic Conditions | Data not available | The amide bond is susceptible to hydrolysis under strongly acidic or basic conditions. |
| 2-Chloroacetamide | pH 7 | ~1.5 years (calculated) | Base catalyzed hydrolysis rate constant of 540 L/mol-hr. |
| pH 8 | ~53 days (calculated) |
Photolytic Stability
Photolytic stability is a compound's resistance to degradation by light. This can be inferred from its absorption spectrum and through controlled light exposure studies.
| Compound | Observation |
| This compound | A related compound, 2,2-dibromo-3-nitrilopropionamide, is known to have its decomposition accelerated by light. |
| 2,2-Dichloroacetamide | Some derivatives are resistant to direct photolysis but can be degraded by indirect photolysis in the presence of photosensitizers. |
| 2-Bromoacetamide | While specific studies are limited, it is generally considered to be light-sensitive, similar to the related N-bromoacetamide. |
| 2-Chloroacetamide | Not expected to be susceptible to direct photolysis by sunlight as it does not absorb light at wavelengths >290 nm. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of chemical stability. The following are generalized protocols for evaluating the thermal, hydrolytic, and photolytic stability of halogenated amides.
Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the test compound.
Methodology:
-
Calibrate the TGA instrument for temperature and mass.
-
Place a small, accurately weighed sample (typically 5-10 mg) of the test compound into a tared TGA pan.
-
Place the pan into the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is determined from the resulting TGA curve, indicating the temperature at which significant mass loss begins.
References
A Comparative Analysis of the Reaction Kinetics of 2,2-Dibromoacetamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Haloacetamide Reactivity
This guide provides a comparative study of the reaction kinetics of 2,2-Dibromoacetamide, offering a detailed analysis of its stability and reactivity in aqueous environments compared to other haloacetamide analogs. The information presented herein is intended to assist researchers, scientists, and professionals in drug development in understanding the chemical liabilities and potential reaction pathways of this class of compounds. The data is compiled from various scientific studies and is presented to facilitate informed decisions in experimental design and chemical handling.
Comparative Degradation and Hydrolysis Kinetics
The stability of haloacetamides is a critical parameter in their application and environmental fate. The following table summarizes the degradation and hydrolysis kinetic data for 2,2-Dibromo-3-nitrilopropionamide (DBNPA), a close structural analog of this compound, and other relevant haloacetamides. The data highlights the significant impact of the halogen substituents on the compound's stability.
| Compound | Reaction Type | Rate Order | Half-life (t½) | Rate Constant | Conditions |
| 2,2-Dibromo-3-nitrilopropionamide (DBNPA) | Degradation | First-order | 85 minutes | 0.0081 min⁻¹ | In whole stillage, 15°C, dark |
| Benoxacor (a dichloroacetamide) | Hydrolysis | First-order | 55.0 (±3.7) days | 5.3 x 10⁻⁴ h⁻¹ | pH 7.0 (circumneutral) |
| Monochloroacetamide | Hydrolysis | - | 53 days | - | pH 8 |
| Benoxacor (a dichloroacetamide) | Base-mediated Hydrolysis | Second-order | - | 0.3–500 M⁻¹ h⁻¹ (range for several dichloroacetamides) | Basic conditions (NaOH) |
Experimental Protocols
The kinetic data presented in this guide are derived from specific experimental methodologies. Below are detailed protocols for key experiments cited.
Protocol 1: Determination of DBNPA Degradation in an Aqueous Matrix
This protocol is adapted from studies on the degradation of 2,2-Dibromo-3-nitrilopropionamide (DBNPA) in an aqueous matrix like whole stillage.
1. Materials and Reagents:
-
2,2-Dibromo-3-nitrilopropionamide (DBNPA) standard
-
Whole stillage (or other aqueous matrix of interest)
-
LC/MS/MS system
-
Incubator
-
Vials
2. Experimental Procedure:
-
A stock solution of DBNPA is prepared in a suitable solvent.
-
The aqueous matrix (e.g., whole stillage) is spiked with the DBNPA stock solution to a known initial concentration.
-
The spiked sample is incubated at a constant temperature (e.g., 15°C) in the dark to prevent photolytic degradation.[1]
-
Aliquots of the sample are collected at various time intervals.
-
The concentration of DBNPA in each aliquot is quantified using a validated LC/MS/MS method.[1]
3. Data Analysis:
-
The natural logarithm of the DBNPA concentration is plotted against time.
-
If the degradation follows first-order kinetics, the plot will be linear.
-
The first-order rate constant (k) is determined from the slope of the line (slope = -k).
-
The half-life (t½) is calculated using the equation: t½ = 0.693 / k.
Protocol 2: Determination of Haloacetamide Hydrolysis Rate Constants
This protocol outlines a general method for determining the hydrolysis rate constants of haloacetamides under controlled pH and temperature.
1. Materials and Reagents:
-
Haloacetamide of interest (e.g., Benoxacor, Monochloroacetamide)
-
Buffered solutions of various pH values (e.g., pH 7, and a range of acidic and basic pHs)
-
Constant temperature bath
-
HPLC or GC-MS system for quantification
-
Vials
2. Experimental Procedure:
-
Stock solutions of the haloacetamide are prepared in an appropriate solvent.
-
The buffered solutions are brought to the desired temperature in a constant temperature bath.
-
The reaction is initiated by adding a small volume of the haloacetamide stock solution to the pre-heated buffered solution to achieve the desired initial concentration.
-
Samples are taken at regular intervals and the reaction is quenched, if necessary (e.g., by neutralization or addition of a quenching agent).
-
The concentration of the remaining haloacetamide is determined by a suitable analytical method like HPLC or GC-MS.
3. Data Analysis:
-
For first-order kinetics (observed at neutral pH), the natural logarithm of the concentration is plotted against time to determine the rate constant and half-life as described in Protocol 1.
-
For second-order kinetics (observed under acidic or basic conditions), the analysis will depend on the specific rate law. For a reaction that is first-order in both the haloacetamide and the catalyst (H⁺ or OH⁻), the pseudo-first-order rate constant can be determined at a constant pH, and the second-order rate constant can be calculated by dividing the pseudo-first-order rate constant by the concentration of the catalyst.[1]
Visualizing Reaction Pathways and Workflows
To better illustrate the processes involved in the kinetic analysis of haloacetamides, the following diagrams are provided.
Caption: General pathway for the hydrolysis of haloacetamides.
Caption: Workflow for a typical haloacetamide hydrolysis kinetic study.
References
A Comparative Environmental Risk Assessment: 2,2-Dibromoacetamide and Alternative Biocides
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of the Environmental Impact of Common Industrial Biocides
The selection of a biocide in industrial applications, from water treatment to preservation of materials, necessitates a thorough evaluation of its environmental footprint. This guide provides a comparative assessment of the environmental impact of 2,2-Dibromoacetamide and its close analogue, 2,2-dibromo-3-nitrilopropionamide (DBNPA), against several widely used alternative biocides: peracetic acid, glutaraldehyde (B144438), quaternary ammonium (B1175870) compounds (QACs), and isothiazolinones. This analysis is based on available experimental data on aquatic toxicity, biodegradability, and mechanisms of action on non-target organisms.
Due to a scarcity of specific environmental data for this compound, this report will primarily utilize data for the structurally and functionally similar biocide, DBNPA, as a proxy. This substitution allows for a more robust comparison based on the available scientific literature.
Quantitative Environmental Impact Data
The following tables summarize key quantitative data on the aquatic toxicity and biodegradability of the selected biocides. These values are essential for a comparative risk assessment.
| Biocide | Fish (96-hr LC50, mg/L) | Daphnia (48-hr EC50, mg/L) | Algae (72-hr EC50, mg/L) |
| DBNPA | 1.8 - 3.3 | 0.5 - 1.0 | 0.18 |
| Peracetic Acid | 0.9 - 9.3 | 0.5 - 1.0 | 0.18 |
| Glutaraldehyde | 5.5 - 22.2 | 3.6 - 6.6 | 12.3 - 73.8 |
| Quaternary Ammonium Compounds (as Benzalkonium Chloride) | 0.28 - 1.35 | 0.0058 - 0.017 | 0.025 - 0.049 |
| Isothiazolinones (CMIT/MIT mixture) | 0.19 - 0.28 | 0.12 - 0.16 | 0.027 - 0.048 |
Table 1: Comparative Acute Aquatic Toxicity of Selected Biocides. LC50 (Lethal Concentration 50%) is the concentration of a substance that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50%) is the concentration that causes a defined effect in 50% of the test organisms (e.g., immobilization for Daphnia, growth inhibition for algae).
| Biocide | Biodegradability | Half-life in Water | Key Degradation Products |
| DBNPA | Readily biodegradable, but rate is pH-dependent.[1][2][3][4] | 63 hours at pH 7, 73 minutes at pH 9.[1][2] | Dibromoacetic acid (DBAA), Dibromoacetonitrile (B109444) (DBAN), ammonia, bromide ions, carbon dioxide.[1][2] |
| Peracetic Acid | Readily biodegradable.[5] | Rapid | Acetic acid, water, oxygen.[5][6][7] |
| Glutaraldehyde | Readily biodegradable. | Rapid | Glutaric acid, CO2 (aerobic); 1,5-pentanediol (B104693) (anaerobic).[8] |
| Quaternary Ammonium Compounds | Variable, can be persistent, especially in sediment and soil.[9][10][11] | Can be long-lasting. | Complex, often incomplete degradation. |
| Isothiazolinones | Biodegradable, but stability is pH and temperature-dependent.[12][13][14][15] | Half-life can range from days to weeks depending on conditions.[13][14] | N-methylmalonamic acid and other derivatives. |
Table 2: Comparative Biodegradability and Degradation Products of Selected Biocides.
Experimental Protocols
The environmental data presented in this guide are typically generated following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Adherence to these guidelines ensures data quality and comparability across different studies and substances.
Aquatic Toxicity Testing
The acute toxicity of biocides to aquatic organisms is assessed using the following OECD guidelines:
-
OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a chemical that is lethal to 50% of the fish population (LC50) over a 96-hour exposure period.[16][17][18][19][20]
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This guideline is used to determine the concentration at which 50% of the daphnids (water fleas) are immobilized (EC50) after a 48-hour exposure.[8][21][22][23][24]
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effect of a substance on the growth of algae over a 72-hour period, determining the concentration that inhibits growth by 50% (EC50).[25][26][27][28][29]
Figure 1: General workflow for aquatic toxicity testing according to OECD guidelines.
Biodegradability Testing
The potential for a biocide to persist in the environment is assessed through biodegradability studies. The OECD 301: Ready Biodegradability series of tests are commonly employed.[30][31][32][33][34] These tests evaluate the extent to which microorganisms can break down a chemical in an aerobic environment over a 28-day period. A substance is considered "readily biodegradable" if it meets specific degradation thresholds within a "10-day window."[32][33]
Figure 2: Simplified workflow for ready biodegradability testing (OECD 301).
Mechanisms of Action and Environmental Signaling Pathways
The environmental impact of a biocide is not solely defined by its toxicity and persistence, but also by its mechanism of action on non-target organisms. Understanding these mechanisms can reveal potential for sublethal effects and disruption of ecological signaling pathways.
2,2-Dibromo-3-nitrilopropionamide (DBNPA)
DBNPA is a moderate electrophilic biocide that rapidly penetrates microbial cell membranes.[2][12][35] Its primary mode of action involves the reaction with thiol groups in proteins, leading to enzyme inactivation and disruption of cellular processes like respiration.[2] In non-target aquatic organisms, this electrophilic nature can lead to oxidative stress.
Figure 3: Proposed mechanism of DBNPA toxicity in non-target aquatic organisms.
Peracetic Acid
As a strong oxidizing agent, peracetic acid's biocidal activity stems from its ability to denature proteins, disrupt cell wall permeability, and oxidize sulfhydryl and sulfur bonds in proteins and enzymes.[13][18][20][32] In aquatic organisms, this can lead to oxidative stress and damage to cell membranes.[13][20][24]
Glutaraldehyde
Glutaraldehyde is an electrophilic biocide that cross-links with proteins and other macromolecules on the cell surface and within the cell, leading to enzyme inhibition and disruption of cellular functions.[2][31][36] In aquatic organisms, it can cause a range of sublethal effects, including inhibition of key enzymes like lactate (B86563) dehydrogenase and catalase.[28]
Quaternary Ammonium Compounds (QACs)
QACs are cationic biocides that act as membrane-active agents.[10][37][38] Their positively charged nitrogen atom interacts with the negatively charged components of cell membranes, leading to membrane disruption, leakage of intracellular contents, and eventual cell lysis.[37][38] In aquatic organisms, QACs can cause oxidative stress and disrupt mitochondrial function.[5][17][34]
Figure 4: Mechanism of membrane disruption by Quaternary Ammonium Compounds.
Isothiazolinones
Isothiazolinones are electrophilic biocides that react with thiol-containing proteins, leading to enzyme inhibition.[2] Some isothiazolinones have also been shown to be endocrine disruptors in aquatic organisms, affecting the thyroid and reproductive endocrine systems.[4][16][22][23][25] They can interfere with hormone synthesis and receptor signaling pathways.[23][25]
Comparative Environmental Risk Profile
DBNPA/2,2-Dibromoacetamide: These biocides are characterized by their high acute toxicity to aquatic organisms, but also by their rapid degradation in the environment, especially at neutral to alkaline pH.[1][3][35] Their primary degradation products, dibromoacetic acid (DBAA) and dibromoacetonitrile (DBAN), are also of environmental concern. The rapid degradation mitigates the risk of long-term environmental accumulation, but the high toxicity necessitates careful management of discharges.
Peracetic Acid: This biocide presents a favorable environmental profile due to its rapid degradation into harmless byproducts.[5][6] While it is acutely toxic to aquatic life, its non-persistent nature significantly reduces its overall environmental risk.[6] It is also not known to form harmful disinfection byproducts.
Glutaraldehyde: Similar to peracetic acid, glutaraldehyde is readily biodegradable and has a low potential for bioaccumulation.[8] It is acutely toxic to aquatic organisms, but its rapid degradation limits its environmental persistence.[8]
Quaternary Ammonium Compounds (QACs): QACs pose a more significant environmental concern due to their potential for persistence, particularly in sediments, and their toxicity to a wide range of aquatic organisms.[9][10][11] There is also growing concern about their potential to contribute to the development of antimicrobial resistance.[34]
Isothiazolinones: This class of biocides exhibits high aquatic toxicity and has been linked to endocrine-disrupting effects in some aquatic species.[4][22][23] Their persistence can be variable depending on environmental conditions, but their high toxicity at low concentrations is a significant concern.[12][13][14][15]
Conclusion
The selection of a biocide requires a balanced consideration of its efficacy and its potential environmental impact.
-
Peracetic acid and glutaraldehyde offer the most favorable environmental profiles among the alternatives considered, due to their rapid degradation into relatively harmless substances.
-
DBNPA/2,2-Dibromoacetamide , while effective, presents a high acute aquatic toxicity that must be managed through controlled application and consideration of the receiving environment's pH. Its rapid degradation is a significant mitigating factor.
-
Quaternary ammonium compounds and isothiazolinones pose greater environmental risks due to their potential for persistence, high aquatic toxicity, and, in the case of some isothiazolinones, endocrine-disrupting properties. Their use should be carefully evaluated, especially in applications with a high potential for environmental release.
For researchers and drug development professionals, understanding these environmental trade-offs is crucial for developing sustainable practices and products. Further research into the sublethal effects and the impact on microbial community structure of these biocides is warranted to provide a more complete picture of their environmental risk.
References
- 1. Oxidative stress in the algae Chlamydomonas reinhardtii exposed to biocides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens’ Viability and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endocrine disruptive effects and mechanisms of isothiazolinone analogs in marine medaka (Oryzias melastigma) embryos and H295R cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical and Environmental Harms of Quaternary Ammonium Disinfectants and the Promise of Ultraviolet-C (UV-C) Alternatives: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 7. matbio.org [matbio.org]
- 8. Ecotoxicology of glutaraldehyde: review of environmental fate and effects studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DBNPA - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Computational study of bacterial membrane disruption by cationic biocides: structural basis for water pore formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DBNPA - Ataman Kimya [atamanchemicals.com]
- 13. Frontiers | Mode of Application of Peracetic Acid-Based Disinfectants has a Minimal Influence on the Antioxidant Defences and Mucosal Structures of Atlantic Salmon (Salmo salar) Parr [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peracetic Acid Sterilization | Infection Control | CDC [cdc.gov]
- 18. 2,2-dibromo-3-nitrilopropionamide (Ref: XD 1603) [sitem.herts.ac.uk]
- 19. Mode of Application of Peracetic Acid-Based Disinfectants has a Minimal Influence on the Antioxidant Defences and Mucosal Structures of Atlantic Salmon (Salmo salar) Parr - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2024.sci-hub.se [2024.sci-hub.se]
- 21. Toxicological signature for thyroid endocrine disruption of dichlorooctylisothiazolinone in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of methylisothiazolinone and octylisothiazolinone on development and thyroid endocrine system in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. serbiosoc.org.rs [serbiosoc.org.rs]
- 24. Isothiazolinone Disrupts Reproductive Endocrinology by Targeting the G-Protein-Coupled Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Chronic toxicity of glutaraldehyde: differential sensitivity of three freshwater organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. From sub cellular to community level: toxicity of glutaraldehyde to several aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Effect of selected biocides on microbiologically influenced corrosion caused by Desulfovibrio ferrophilus IS5 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ams.usda.gov [ams.usda.gov]
- 32. Peracetic Acid | CH3COOOH | CID 6585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) Guide Part 1 - IRO Water Treatment [irowater.com]
- 35. Comprehensive Review on the Use of Biocides in Microbiologically Influenced Corrosion - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Current insights into the effects of cationic biocides exposure on Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Mechanisms of action of microbicides commonly used in infection prevention and control - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Quaternary ammonium compounds (QACs): a review on occurrence, fate and toxicity in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,2-Dibromoacetamide: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of 2,2-Dibromoacetamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
This compound is a hazardous chemical that requires careful handling. It is classified as harmful if swallowed, causes skin irritation, may provoke an allergic skin reaction, leads to serious eye damage, and is very toxic to aquatic life with long-lasting effects.[1][2][3][4]
Personal Protective Equipment (PPE): Before handling this compound, ensure the following personal protective equipment is used:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[5]
-
Hand Protection: Use chemically resistant, impervious gloves. Gloves should be inspected before use and disposed of properly after handling.
-
Skin and Body Protection: Wear suitable protective clothing, such as a lab coat, to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Prevent all contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Wash hands thoroughly after handling the substance.
-
Store containers tightly sealed in a cool, dry, and well-ventilated location.
Accidental Release and Spill Response
In the event of a spill, immediate and appropriate action is critical to prevent harm to personnel and the environment.
-
Evacuate: For large spills, immediately evacuate personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Personal Protection: Wear the full personal protective equipment (PPE) as described above before attempting cleanup.
-
Containment: Prevent the spill from spreading and keep it away from drains and water sources.
-
Cleanup:
-
For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding dust creation.
-
For solutions, absorb the spill with an inert, non-combustible material such as diatomite or universal binders.
-
Place all contaminated materials (absorbent pads, etc.) into a sealed and properly labeled hazardous waste container.
-
-
Decontamination: Thoroughly clean and decontaminate the spill surface and any equipment involved.
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure
As a brominated organic compound, this compound is classified as halogenated organic waste . It must be segregated from other waste streams to ensure proper disposal, which typically involves incineration at a licensed facility.
-
Waste Identification: Clearly identify the waste as "Halogenated Organic Waste" containing this compound.
-
Container Selection: Use a designated, chemically compatible waste container with a secure, threaded cap. The container should be in good condition and clearly marked for halogenated waste.
-
Waste Segregation:
-
DO collect this compound waste with other halogenated organic compounds (e.g., dichloromethane, chloroform).
-
DO NOT mix with non-halogenated organic waste.
-
DO NOT mix with incompatible materials such as strong acids, bases, oxidizers, reducers, or heavy metals.
-
-
Labeling:
-
Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.
-
List all chemical constituents by their full names and include their approximate percentages. Do not use abbreviations or chemical formulas.
-
-
Accumulation:
-
Keep the waste container tightly closed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the container is stored in secondary containment to prevent spills.
-
-
Disposal Request: Once the container is nearly full (no more than 90% capacity), submit a request for waste collection to your institution's EHS department.
Safety and Hazard Data
| Parameter | Information | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | |
| Additional Hazard Info | Causes skin irritation, may cause an allergic skin reaction, causes serious eye damage. Some sources also indicate H330 (Fatal if inhaled) and H372 (Causes damage to organs through prolonged or repeated exposure). | |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, impervious clothing, respirator (if needed). | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | |
| Spill Cleanup Material | Finely-powdered liquid-binding material (diatomite, universal binders). | |
| Final Disposal Method | To be disposed of at an approved waste disposal plant (typically via incineration). |
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
- 1. This compound|598-70-9|MSDS [dcchemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 2,2-Dibromo-3-nitrilopropionamide | C3H2Br2N2O | CID 25059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2-Dibromo-2-cyanoacetamide 10222-01-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. echemi.com [echemi.com]
Essential Safety and Logistical Information for Handling 2,2-Dibromoacetamide
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 2,2-Dibromoacetamide.
Chemical Identifier:
| Property | Value |
| Synonyms | Not Available |
| Formula | C2H3Br2NO |
| Molecular Weight | 216.86 |
| CAS No. | 598-70-9 |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to strict safety protocols is mandatory to minimize risk.
Recommended Personal Protective Equipment (PPE):
| Body Part | PPE Recommendation | Rationale | Citations |
| Eyes/Face | Safety goggles with side-shields | To protect against dust particles and chemical splashes. | [1] |
| Skin | Protective gloves and impervious clothing | To prevent skin contact. | [1] |
| Respiratory | Suitable respirator | To be used to avoid breathing vapors, mist, dust, or gas. | [1] |
Operational and Disposal Plans
Handling and Storage:
Proper handling and storage are crucial to maintaining the stability of this compound and ensuring a safe laboratory environment.
| Aspect | Guideline | Citations |
| Handling | Avoid inhalation, and contact with eyes and skin. Use only in areas with appropriate exhaust ventilation. Avoid the formation of dust and aerosols. | [1] |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area. Store away from direct sunlight and sources of ignition. Recommended storage temperatures are -20°C for powder or -80°C when in solvent. | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
First Aid Measures:
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure | Citations |
| Eye Contact | Remove any contact lenses and immediately flush eyes with large amounts of water, separating eyelids with fingers. Promptly call a physician. | |
| Skin Contact | Information not available in the provided search results. In general, for skin contact with hazardous chemicals, it is advisable to immediately wash the affected area with soap and water and seek medical attention. | |
| Ingestion | If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth. | |
| Inhalation | Information not available in the provided search results. In general, for inhalation of hazardous chemicals, move the person to fresh air and seek medical attention. |
Spill and Disposal Procedures:
Accidental releases must be managed promptly and correctly to prevent harm to personnel and the environment.
| Procedure | Guideline | Citations |
| Spill Cleanup | Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation and evacuate personnel to safe areas. Prevent further leakage or spillage. Absorb solutions with finely-powdered liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment by scrubbing with alcohol. | |
| Disposal | Dispose of contents and containers to an approved waste disposal plant. Keep the product away from drains, water courses, or the soil. |
Experimental Workflow
Below is a diagram illustrating the procedural workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
